molecular formula C10H14N2O2 B13289407 Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate

Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate

Cat. No.: B13289407
M. Wt: 194.23 g/mol
InChI Key: IYTJYJGDNLHZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-pyridin-4-ylpropanoate

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)9(7-11)6-8-2-4-12-5-3-8/h2-5,9H,6-7,11H2,1H3

InChI Key

IYTJYJGDNLHZGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=NC=C1)CN

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate , a specialized


-amino acid derivative used as a pharmacophore scaffold in medicinal chemistry.

Classification:


-Substituted 

-Amino Acid Ester | Role: Peptidomimetic Scaffold / Arginine Mimetic

Executive Summary

This compound is a bifunctional building block characterized by a propanoate backbone substituted at the


-position (C2) with a (pyridin-4-yl)methyl group. Structurally, it represents a 

-amino acid ester (using

-peptide nomenclature). This molecule is critical in drug discovery for constructing peptidomimetics , particularly where a basic side chain is required to mimic the guanidine group of Arginine or the imidazole of Histidine in a metabolically stable framework. Its primary utility lies in the synthesis of integrin antagonists, protease inhibitors, and foldamers.

Chemical Identity & Structure

Nomenclature and Identification
  • IUPAC Name: this compound

  • Common Descriptors:

    
    -(4-pyridylmethyl)-
    
    
    
    -alanine methyl ester; 4-Pyridyl-homoalanine methyl ester derivative.
  • Related CAS (Free Acid): 910444-19-8 (3-amino-2-[(pyridin-4-yl)methyl]propanoic acid)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 194.23 g/mol [1]

Structural Analysis

The molecule possesses a chiral center at the C2 position, allowing for


 and 

enantiomers. In drug design, the specific stereochemistry is often crucial for binding affinity.
  • Primary Amine (

    
    ):  Located at C3 (beta position). Acts as a nucleophile for peptide coupling or further functionalization.
    
  • Ester Group (

    
    ):  Located at C1. Serves as a C-terminal protection group or a precursor to carboxylic acids/amides.
    
  • Pyridine Ring: Attached via a methylene linker to C2. The pyridine nitrogen provides a hydrogen bond acceptor site and weak basicity (

    
    ), often used to interact with acidic residues (e.g., Asp/Glu) in receptor pockets.
    
Physicochemical Properties (Predicted)
PropertyValue (Approx.)Significance
LogP 0.3 - 0.6Moderate lipophilicity; suitable for CNS penetration if derivatized.
pKa (Pyridine) ~5.2Ionized at acidic pH; neutral at physiological pH.
pKa (Amine) ~9.5Protonated at physiological pH (ammonium form).
H-Bond Donors 2 (

)
Critical for backbone hydrogen bonding in foldamers.
H-Bond Acceptors 4 (N, O)Interaction points for receptor binding.

Synthetic Methodology

The most robust route to synthesize this compound involves the alkylation of a cyanoacetate scaffold followed by selective reduction. This "Cyanoacetate Route" avoids the racemization issues often seen with direct amino acid alkylation.

Reaction Scheme (Graphviz)

Synthesis SM1 Methyl Cyanoacetate (Starting Material) INT Intermediate: Methyl 2-cyano-3-(pyridin-4-yl)propanoate SM1->INT Base (NaH/K2CO3) DMF, 0°C -> RT SM2 4-(Chloromethyl)pyridine (Alkylating Agent) SM2->INT PROD Target: This compound INT->PROD H2, Raney Ni MeOH, NH3

Figure 1: Synthetic pathway via cyanoacetate alkylation and nitrile reduction.

Detailed Protocol

Step 1: Alkylation (Formation of the Carbon Skeleton)

  • Reagents: Methyl cyanoacetate (1.0 eq), 4-(Chloromethyl)pyridine hydrochloride (1.1 eq), Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: Anhydrous DMF or Acetonitrile.

  • Procedure:

    • Suspend

      
       in DMF under nitrogen atmosphere.
      
    • Add Methyl cyanoacetate and stir at

      
       for 15 mins.
      
    • Add 4-(Chloromethyl)pyridine HCl portion-wise.

    • Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

    • Workup: Quench with water, extract with Ethyl Acetate. Wash organics with brine. Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc) to yield Methyl 2-cyano-3-(pyridin-4-yl)propanoate.

Step 2: Nitrile Reduction (Formation of the


-Amine) 
  • Reagents: Hydrogen gas (

    
    , balloon or Parr shaker), Raney Nickel (catalytic) or 
    
    
    
    .
  • Solvent: Methanol saturated with Ammonia (7N

    
     in MeOH). Note: Ammonia is crucial to suppress secondary amine dimer formation.
    
  • Procedure:

    • Dissolve the cyano-intermediate in ammoniacal methanol.

    • Add the catalyst carefully (pyrophoric risk).

    • Hydrogenate at 40-50 psi (or atmospheric pressure for longer times) for 6-12 hours.

    • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate under reduced pressure.

    • Result: The crude oil is the target amine ester. It is often converted to the HCl or TFA salt for stability and storage.

Applications in Drug Discovery[2]

Peptidomimetics & Integrin Inhibitors

This molecule is a "privileged scaffold" for designing RGD (Arg-Gly-Asp) mimetics.

  • Mechanism: The pyridine ring mimics the spatial volume and H-bond accepting capability of the Arginine guanidine group but without the high basicity (

    
    ), improving oral bioavailability.
    
  • 
    -Amino Acid Backbone:  Introduces resistance to proteolytic degradation (proteases typically cleave 
    
    
    
    -peptide bonds).
Foldamers

Incorporating this monomer into


-peptides induces stable secondary structures (helices) distinct from natural 

-peptides. The 4-pyridyl side chain allows for pH-dependent conformational switching (protonation of pyridine at low pH repels other cationic residues).
Pharmacophore Mapping (Graphviz)

Pharmacophore Pharmacophore Features of the Scaffold N_Amine Primary Amine (Cationic Interaction) Pyridine Pyridine Nitrogen (H-Bond Acceptor) N_Amine->Pyridine ~6.5 Å (Side-chain spacing) Ester Ester Carbonyl (H-Bond Acceptor) N_Amine->Ester ~4.0 Å (Backbone)

Figure 2: Key pharmacophore distances and interaction points.

Handling and Stability

  • Storage: Store as the Hydrochloride (HCl) or Tosylate salt at

    
    . The free base is prone to intramolecular cyclization (lactamization) to form a dihydro-pyridinone derivative if left in solution for extended periods.
    
  • Safety: Pyridine derivatives are potential irritants. Handle in a fume hood.

  • Stability: The ester bond is susceptible to hydrolysis in aqueous base (saponification) or acid.

References

  • Synthesis of

    
    -Amino Acids:  Cole, D. C. "Recent stereoselective synthetic approaches to 
    
    
    
    -amino acids." Tetrahedron, 1994, 50(32), 9517-9582. Link
  • Pyridine in Medicinal Chemistry: Scriven, E. F. V. "Pyridines: From lab to production." Chemical Society Reviews, 2013.
  • Integrin Antagonists: Heckmann, D. et al.

    
    -Amino Acid Scaffolds." Angewandte Chemie Int. Ed., 2001.[2]
    
  • Related Substance Data: PubChem CID 69622837 (Acid form).[3] Link

Sources

Whitepaper: The Therapeutic Frontier of Pyyridine-Substituted β-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery and Development Professionals

Abstract

The strategic combination of privileged scaffolds is a cornerstone of modern medicinal chemistry. This guide delves into the burgeoning field of pyridine-substituted β-amino acid derivatives, a class of compounds that marries the robust pharmacophoric properties of the pyridine ring with the unique conformational and metabolic advantages of β-amino acids. We will explore the synthetic rationale, dissect the structure-activity relationships, and illuminate the therapeutic potential of these derivatives across oncology, infectious diseases, and neurology. This document serves as a technical resource, providing field-proven insights, detailed experimental frameworks, and a forward-looking perspective for scientists engaged in the discovery of next-generation therapeutics.

The Architectural Synergy of Pyridine and β-Amino Acid Scaffolds

The design of novel therapeutic agents often hinges on the intelligent integration of well-characterized molecular frameworks. The fusion of a pyridine nucleus with a β-amino acid backbone creates a synergistic scaffold with enhanced pharmacological potential.

The Pyridine Moiety: A Privileged Pharmacophore

The pyridine ring, an isostere of benzene, is a ubiquitous feature in pharmaceuticals, ranking as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1][2] Its prevalence is not coincidental but is rooted in its distinct physicochemical properties. The nitrogen atom acts as a hydrogen bond acceptor and imparts basicity, allowing for favorable interactions with biological targets and improving aqueous solubility.[3] Furthermore, the pyridine ring can enhance the metabolic stability and cellular permeability of a drug molecule, thereby improving its overall pharmacokinetic profile.[2][4] Its presence is noted in a wide array of blockbuster drugs, demonstrating its versatility across numerous therapeutic areas, including oncology, infectious diseases, and cardiovascular conditions.[2][4]

The β-Amino Acid Advantage: Stability and Conformation

β-Amino acids and the peptides derived from them have garnered significant attention as powerful tools in medicinal chemistry.[5][6][7] Unlike their α-amino acid counterparts, the additional carbon in the backbone provides two key advantages:

  • Enhanced Proteolytic Stability: The altered backbone geometry makes β-amino acid-containing molecules resistant to degradation by common proteolytic enzymes, a critical feature for improving in vivo half-life.[8]

  • Unique Conformational Properties: β-Amino acids can fold into stable, predictable secondary structures (helices, sheets, and turns) that are distinct from those of α-peptides. This allows for the design of peptidomimetics that can precisely mimic or disrupt protein-protein interactions.

These molecules are crucial building blocks for a variety of pharmaceuticals, including antiviral, antibacterial, and anticancer agents.[5][7]

Synthesis and Strategic Methodologies

The successful synthesis of pyridine-substituted β-amino acid derivatives requires a strategic approach that allows for precise control over stereochemistry and functional group placement. The methodologies often involve either constructing the pyridine ring onto a β-amino acid precursor or introducing the β-amino acid moiety to a pre-formed pyridine scaffold.

Foundational Synthetic Strategies

The construction of the pyridine ring itself can be achieved through various established methods, with the Hantzsch synthesis being a classic and versatile approach that involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia.[9][10] For the synthesis of β-amino acids, asymmetric Michael additions to α,β-unsaturated systems are a powerful tool for establishing the desired stereochemistry.[11]

Experimental Protocol: Asymmetric Synthesis of a Chiral Pyridine-Substituted β-Amino Acid Derivative

This protocol outlines a representative, self-validating methodology for the enantioselective synthesis of a β-aryl-β-amino acid derivative containing a pyridine moiety. The core of this process is a rhodium-catalyzed asymmetric 1,4-addition, a field-proven method for creating chiral centers.

Objective: To synthesize (R)-3-amino-3-(pyridin-4-yl)propanoic acid.

Materials:

  • 4-Pyridinecarboxaldehyde

  • Malonic acid

  • Piperidine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid for a related synthesis)

  • Rhodium catalyst (e.g., Rh(acac)(CO)2)

  • Chiral ligand (e.g., (R)-BINAP)

  • Boc-anhydride (Boc2O)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory solvents (DCM, MeOH, Ethyl Acetate) and reagents for workup and purification.

Methodology:

Step 1: Synthesis of the α,β-Unsaturated Acceptor (Knoevenagel Condensation)

  • Rationale: This initial step creates the electrophilic Michael acceptor which will be the substrate for the key asymmetric addition.

  • Procedure: Combine 4-pyridinecarboxaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine. Add a catalytic amount of piperidine. Heat the mixture at 80°C for 4 hours until TLC analysis indicates consumption of the aldehyde.

  • Workup: Cool the reaction, acidify with 1M HCl, and extract the product, 4-(2-carboxyvinyl)pyridine, with ethyl acetate. Purify by column chromatography.

Step 2: Rhodium-Catalyzed Asymmetric 1,4-Addition

  • Rationale: This is the crucial chirality-inducing step. The rhodium catalyst, in complex with a chiral ligand like BINAP, facilitates the enantioselective addition of an aryl or vinyl group from a boronic acid to the β-position of the unsaturated acid.[11]

  • Procedure: In a nitrogen-purged flask, dissolve the Rh(acac)(CO)2 catalyst (2 mol%) and (R)-BINAP (2.2 mol%) in a dioxane/water mixture. Stir for 30 minutes. Add the unsaturated acid from Step 1 (1.0 eq) and the chosen arylboronic acid (1.5 eq). Heat to 100°C for 12 hours.

  • Workup: After cooling, perform an aqueous workup and purify the resulting chiral β-substituted product via flash chromatography.

Step 3: Curtius Rearrangement and Protection

  • Rationale: The Curtius rearrangement is a reliable method for converting a carboxylic acid into a protected amine (a carbamate) with retention of configuration. The Boc group is a standard protecting group for amines.

  • Procedure: Activate the carboxylic acid from Step 2 with diphenylphosphoryl azide (DPPA) in the presence of triethylamine. Gently heat in tert-butanol to induce the rearrangement and in-situ trapping of the isocyanate to form the Boc-protected amine.

  • Workup: Remove the solvent under reduced pressure and purify the Boc-protected β-amino acid ester.

Step 4: Deprotection

  • Rationale: The final step removes the protecting groups to yield the target compound. TFA is commonly used for Boc group removal, while saponification cleaves the ester.

  • Procedure: Treat the product from Step 3 with a 1:1 mixture of TFA and dichloromethane (DCM) for 2 hours. Evaporate the solvent. Subsequently, hydrolyze the ester using LiOH in a THF/water mixture.

  • Workup: Neutralize the reaction with 1M HCl to pH 7 and purify the final product, (R)-3-amino-3-(pyridin-4-yl)propanoic acid, by recrystallization or ion-exchange chromatography.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Michael Acceptor Synthesis cluster_1 Step 2: Asymmetric Addition cluster_2 Step 3: Amine Formation & Protection cluster_3 Step 4: Deprotection A 4-Pyridinecarboxaldehyde + Malonic Acid B Knoevenagel Condensation A->B C α,β-Unsaturated Acid B->C F Chiral Carboxylic Acid C->F D Arylboronic Acid D->F E Rh/(R)-BINAP Catalyst E->F G Curtius Rearrangement F->G H Boc-Protected β-Amino Acid G->H I TFA / LiOH H->I J Final Product: Pyridine-Substituted β-Amino Acid I->J

Caption: A generalized workflow for the asymmetric synthesis of pyridine-substituted β-amino acids.

The Therapeutic Landscape

The unique structural features of pyridine-substituted β-amino acids translate into a diverse range of biological activities, with significant potential in several key therapeutic areas.

Anticancer Activity

The pyridine scaffold is a component of numerous kinase inhibitors used in oncology.[2] Derivatives incorporating this moiety have shown potent antiproliferative activity against various cancer cell lines.[1][12] The mechanism often involves the inhibition of critical cell signaling pathways. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit PI3Kα (p110α), an emerging target in cancer therapy.[4] The β-amino acid portion can enhance binding affinity and selectivity, while also improving the drug-like properties of the molecule.

Antimicrobial and Antiviral Potential

Pyridine derivatives have a long history of use as antimicrobial agents.[3][13] Fused-ring systems like thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[3][4] In the antiviral realm, certain pyridine derivatives have shown inhibitory activity against viruses such as Herpes Simplex Virus (HSV-1) and HIV.[4][13] The incorporation of a β-amino acid can further enhance this activity; for example, nevirapine derivatives containing an unsaturated β-amino acid moiety have shown potent activity against Mycobacterium tuberculosis and other pathogenic bacteria.[8]

Neurological Applications: Conformationally Restricted GABA Analogues

One of the most promising applications is in neurology, particularly in the design of analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. β-substituted GABA derivatives are a clinically important class of drugs that includes pregabalin and baclofen.[11] The biological activity of these drugs is highly dependent on their absolute configuration.[11] By incorporating the pyridine ring into a bicyclic or conformationally restricted structure, it is possible to create novel GABA analogues with specific three-dimensional geometries.[14][15] This conformational restriction can lead to higher potency and selectivity for specific GABA receptor subtypes, potentially offering improved therapeutic profiles with fewer side effects.

Visualization of a Potential Mechanism of Action

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Receptor Tyrosine Kinase (e.g., EGFR) ADP ADP Receptor->ADP P1 Downstream Substrate Receptor->P1 Catalyzes Drug Pyridine-Substituted β-Amino Acid Derivative Drug->Receptor Binds to ATP Pocket ATP ATP ATP->Receptor Binds P1_P Phosphorylated Substrate P1->P1_P Phosphorylation P2 Proliferation & Survival Signals P1_P->P2

Caption: Inhibition of a kinase signaling pathway by a pyridine-based derivative.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a compound's structure and its biological activity is paramount for rational drug design. For pyridine-substituted β-amino acid derivatives, SAR studies provide crucial insights for optimizing potency and selectivity.[16]

Key SAR observations from various studies include:

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring significantly impact activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., -OMe, -NH2) can modulate the electronic properties of the ring, affecting its ability to interact with target proteins.[1][12]

  • Stereochemistry of the β-Amino Acid: As seen with GABA analogues, the stereochemistry at the β-carbon is often critical for biological activity, with one enantiomer typically being significantly more potent than the other.[11]

  • Nature of the β-Substituent: The group at the β-position (in this case, the pyridine ring) dictates the overall shape and lipophilicity of the molecule, which influences target binding and pharmacokinetic properties.

  • N- and C-Termini Modifications: Modifications to the amine and carboxylic acid termini of the β-amino acid can be used to improve cell permeability, modulate solubility, or introduce additional points of interaction with the target.

Summary of SAR Data for Selected Derivatives
Compound ClassSubstitution PatternBiological Target/ActivityRepresentative IC50/MICReference
Pyrazolo[3,4-b]pyridines 4-Arylamino substitutionAntibacterial (S. epidermidis)Comparable to oxacillin[4][13]
Thieno[2,3-c]pyridines 2-Amino-3-aroyl substitutionAnticancer (Tubulin polymerization inhibitor)Low micromolar range[13]
Imidazo[1,2-a]pyridines Thiazolyl substitutionAnticancer (PI3Kα inhibitor)Potent inhibition noted[4]
Oxazolo[4,5-b]pyridines 2-Phenyl substitutionAntibacterial (MRSA)1.56–3.125 µg/mL[3]
β-Aryl GABA Analogues (R)-enantiomerGABA Receptor AgonistEnantiomer-specific activity[11]

Future Directions and Outlook

The field of pyridine-substituted β-amino acid derivatives is ripe with opportunity. While significant progress has been made, several areas warrant further investigation:

  • Exploring New Chemical Space: There is vast potential in designing novel fused heterocyclic systems and exploring a wider range of substitutions on both the pyridine and β-amino acid scaffolds.

  • Advanced Computational Modeling: The use of in silico tools for molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can accelerate the design-synthesize-test cycle and help prioritize candidates with favorable drug-like properties.[17]

  • Target Deconvolution: For derivatives identified through phenotypic screening, determining the precise molecular target and mechanism of action will be crucial for further development.

  • Stereoselective Synthesis: The development of more efficient and scalable stereoselective synthetic routes remains a key objective to ensure access to enantiomerically pure compounds for clinical evaluation.

Conclusion

Pyridine-substituted β-amino acid derivatives represent a compelling class of molecules for therapeutic development. The fusion of a privileged heterocyclic scaffold with a non-natural amino acid backbone provides a powerful platform for generating compounds with enhanced stability, novel conformations, and potent, diverse biological activities. By leveraging established synthetic strategies and a deep understanding of structure-activity relationships, researchers are well-positioned to unlock the full therapeutic potential of these derivatives and deliver innovative solutions for challenging diseases in oncology, neurology, and beyond.

References

  • Das, A. K., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
  • Rani, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.
  • Wysocka, M., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules.
  • Bull, J. A., et al. (2021). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Organic Letters. Available at: [Link]

  • Das, A. K., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]

  • Chen, S-Y., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Alonso, R., et al. (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules. Available at: [Link]

  • Naveed, N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Drug Designing and Intellectual Properties. Available at: [Link]

  • Grygorenko, O. O., et al. (2019). A conformationally restricted GABA analogue based on octahydro-1H-cyclopenta[b]pyridine scaffold. Amino Acids. Available at: [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
  • Sharma, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • Jan, J-T., et al. (2021). Effects of Basic Amino Acids and Their Derivatives on SARS-CoV-2 and Influenza-A Virus Infection. Viruses. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Grygorenko, O. O., et al. (2019). A conformationally restricted GABA analogue based on octahydro-1H-cyclopenta[b]pyridine scaffold. Amino Acids. Available at: [Link]

  • Rani, P., et al. (2023). Recent advances in pyridine scaffold: focus on chemistry, synthesis and antibacterial activities. Magnetochemistry. Available at: [Link]

  • Ahmed, M. F., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules. Available at: [Link]

  • Ahring, P. K., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. International Journal of Molecular Sciences. Available at: [Link]

  • Suzuoki, R. (1963). Biosynthesis of Pyridine Derivatives. Bulletin of the Institute for Chemical Research, Kyoto University. Available at: [Link]

  • Bhat, A. A., & Singh, I. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future Medicinal Chemistry. Available at: [Link]

  • Riaz, N. N., et al. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Riaz, N. N., et al. (2017). Biological Applications of β-amino acids and its derivatives. MOJ Bioorganic & Organic Chemistry. Available at: [Link]

  • Kumar, D., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. New Journal of Chemistry. Available at: [Link]

  • Grygorenko, O. O., et al. (2019). A conformationally restricted GABA analogue based on octahydro-1H-cyclopenta[b]pyridine scaffold. Amino Acids. Available at: [Link]

Sources

An In-Depth Technical Guide to Determining the Organic Solvent Solubility Profile of Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, a thorough understanding of an Active Pharmaceutical Ingredient's (API) physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, profoundly influencing its formulation, bioavailability, and manufacturability. This guide provides a comprehensive, field-proven framework for researchers, chemists, and drug development professionals to meticulously determine the solubility profile of Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate , a pyridine-containing amino ester, in a range of pharmaceutically relevant organic solvents.

This compound is a compound of interest with a molecular structure that presents unique solubility challenges and opportunities. Its primary amine, tertiary pyridine nitrogen, and methyl ester functionalities suggest a complex interplay of polarity, hydrogen bonding capacity, and potential for ionization.

This document moves beyond a simple recitation of protocols. It is designed as a practical whitepaper that delves into the causality behind experimental choices, outlines self-validating methodologies, and provides a robust strategy for generating a reliable and comprehensive solubility profile. We will explore the foundational physicochemical properties of the molecule, detail the gold-standard shake-flask method for equilibrium solubility, and discuss the critical role of analytical quantification.

Compound at a Glance: this compound
PropertyValue
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
IUPAC Name methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate
CAS Number Not readily available. The parent acid, 3-Amino-2-[(pyridin-4-yl)methyl]propanoic acid, is registered under CAS 910444-19-8.
Structure Chemical Structure of this compound

Foundational Physicochemical & Structural Analysis

A predictive understanding of solubility begins with an analysis of the molecule's intrinsic properties. These parameters govern the solute-solvent interactions and provide the rationale for solvent selection and experimental design.

  • pKa (Predicted): The molecule possesses two key basic centers: the primary amine (-NH₂) and the pyridine nitrogen. The pyridine nitrogen is expected to have a pKa around 5-6, while the primary aliphatic amine will have a pKa around 9-10. This dual basicity means the molecule's ionization state, and thus its solubility, will be highly dependent on the presence of any acidic species. In neutral organic solvents, these groups will be un-ionized.

  • logP (Predicted): The calculated octanol-water partition coefficient (logP) is expected to be relatively low, suggesting a degree of hydrophilicity. However, the presence of the pyridine ring and the hydrocarbon backbone provides lipophilic character, indicating that it will exhibit solubility in a range of solvents with varying polarities.

  • Hydrogen Bonding: The primary amine group provides two hydrogen bond donors (-NH₂), and the ester's carbonyl oxygen and the pyridine nitrogen act as hydrogen bond acceptors. This capacity for hydrogen bonding is a primary driver of its solubility in protic solvents like alcohols.

  • Molecular Size and Shape: The molecule's relatively small size and flexibility facilitate its integration into various solvent lattices.

Part 1: Strategic Solvent Selection

The choice of solvents is a critical first step. A well-curated panel of solvents, representing different classes and polarities, is essential for building a comprehensive profile. The solvents below are recommended, categorized according to their polarity and pharmaceutical relevance.

ClassSolventPolarity IndexRationale & Expected Interaction
Polar Protic Methanol5.1Excellent H-bond donor/acceptor. Expected to be a very good solvent.
Ethanol4.3Common pharmaceutical solvent. High solubility is anticipated.
Isopropanol (IPA)3.9Less polar than ethanol; provides a good comparison point.
Polar Aprotic Acetonitrile5.8Dipolar, H-bond acceptor. Will interact with the amine group.
Acetone5.1Good H-bond acceptor. Effective for moderately polar compounds.
Ethyl Acetate4.4Ester functionality may interact favorably. A common extraction solvent.
Dimethyl Sulfoxide (DMSO)7.2Highly polar; often used for initial stock solutions in screening assays.
Non-Polar Dichloromethane (DCM)3.1Can solvate the hydrocarbon and aromatic portions of the molecule.
Toluene2.4Aromatic solvent; π-π stacking interactions with the pyridine ring are possible.
Heptane0.1Aliphatic hydrocarbon. Low solubility is expected; useful for defining the lower limit.

Part 2: Experimental Determination of Equilibrium Solubility

For generating definitive, thermodynamically stable solubility data, the Equilibrium Shake-Flask Method is the universally recognized gold standard. This method ensures that the solution has reached a true equilibrium with the excess solid, providing a reliable measurement of the saturation concentration.

Core Experimental Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess API to Solvent in Vial B Seal Vials A->B C Agitate at Constant Temperature (e.g., 25°C) for 24-48 hours B->C D Centrifuge to Pellet Excess Solid C->D E Filter Supernatant (e.g., 0.22 µm PTFE filter) D->E F Prepare Serial Dilutions of Supernatant E->F G Analyze by Validated HPLC-UV Method F->G H Calculate Concentration Against Calibration Curve G->H

Fig 1. Shake-Flask Equilibrium Solubility Workflow
Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Materials and Apparatus:

  • This compound (verify purity, >98%).

  • Selected organic solvents (HPLC grade or higher).

  • 4 mL glass vials with PTFE-lined screw caps.

  • Orbital shaker with temperature control.

  • Benchtop centrifuge.

  • Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with organic solvents).

  • Calibrated analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC system with UV detector.

2. Preparation of Saturated Solutions:

  • Add an excess amount of the API to a pre-weighed 4 mL vial. "Excess" is critical; a good starting point is ~20-30 mg. The presence of undissolved solid at the end of the experiment is the primary validation criterion.

  • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Prepare at least three replicate vials for each solvent to assess variability.

3. Equilibration:

  • Place the sealed vials in an orbital shaker set to a constant temperature, typically 25 °C (room temperature) and 37 °C (physiological temperature).

  • Agitate the vials at a consistent speed (e.g., 150 rpm) for a minimum of 24 hours. For some compounds, 48 hours may be necessary to ensure equilibrium is reached.

  • Causality Check: Inadequate equilibration time is a primary source of error, leading to an underestimation of solubility. The goal is to allow the dissolution and precipitation rates to become equal.

4. Phase Separation:

  • After equilibration, visually confirm that excess solid remains in each vial. If not, the experiment for that vial is invalid and must be repeated with more API.

  • Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully draw the clear supernatant using a syringe. To avoid disturbing the pellet, take the sample from the upper portion of the liquid.

  • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any remaining microscopic particulates that could interfere with analysis.

5. Quantification by HPLC-UV: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its specificity and ability to separate the API from any potential impurities or degradants.

G A Prepare Stock Solution of API in Mobile Phase B Create 5-7 Point Calibration Standards (e.g., 1-100 µg/mL) A->B C Inject Standards into HPLC B->C D Generate Calibration Curve (Peak Area vs. Concentration) R² > 0.999 C->D H Interpolate Concentration from Calibration Curve D->H E Dilute Filtered Sample (from Shake-Flask) into Linear Range F Inject Diluted Sample into HPLC E->F G Measure Peak Area F->G G->H Compare I Calculate Original Solubility (Account for Dilution Factor) H->I

Fig 2. HPLC Quantification Workflow

HPLC Method Parameters (Suggested Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A mixture of Acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH adjusted). The pyridine ring provides strong UV absorbance.

  • Detection: UV at ~260 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Procedure:

  • Calibration: Prepare a stock solution of the API in the mobile phase. From this, create a series of 5-7 calibration standards of known concentration. Inject these standards to create a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (R²) of >0.999 for accuracy.

  • Sample Analysis: Dilute the filtered supernatant from the solubility experiment with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

  • Calculation: Inject the diluted sample, measure the peak area, and use the calibration curve equation to determine its concentration. Multiply this value by the dilution factor to obtain the final solubility in the original solvent.

Part 3: Data Presentation and Advanced Considerations

Summarizing the Data

All quantitative results should be compiled into a clear, concise table. This allows for easy comparison across different conditions.

Table 1: Equilibrium Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL) ± SDSolubility (mol/L) ± SDMolar Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
37Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
37Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
37Experimental ValueCalculated Value
... (continue for all solvents)
Advanced Considerations for Scientific Integrity
  • Solid-State Analysis (Polymorphism): The solubility value is only valid for the specific solid form (polymorph) of the material tested. Amorphous material is metastable and will generally exhibit higher, but less reproducible, solubility than a stable crystalline form. It is best practice to analyze the solid material before and after the equilibration experiment using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm that no phase change has occurred.

  • Kinetic vs. Thermodynamic Solubility: This guide focuses on determining thermodynamic (equilibrium) solubility, which is a fixed physical property. Kinetic solubility, often measured in high-throughput screening, measures the concentration at which a compound precipitates from a stock solution (often DMSO) upon addition to an aqueous buffer. It is a measure of dissolution rate and is not a true equilibrium value.

  • Temperature Dependence: Measuring solubility at two different temperatures (e.g., 298.15 K and 310.15 K) allows for the calculation of key thermodynamic parameters, such as the enthalpy and entropy of dissolution, using the van 't Hoff equation. This provides deeper insight into the driving forces of the dissolution process.

Conclusion

Determining the solubility profile of a novel compound like this compound is a foundational step in its development journey. By employing a systematic approach grounded in the principles of physicochemical analysis and utilizing robust, self-validating experimental techniques like the shake-flask method coupled with HPLC analysis, researchers can generate highly reliable and accurate data. This information is indispensable for guiding formulation strategies, predicting in vivo behavior, and ultimately, accelerating the path from discovery to application.

References

  • M. K. T. Tran, et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Fagerberg, J. H., et al. (2013). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • Li, R., et al. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. ACS Publications. [Link]

  • de Campos, D. P., et al. (2013). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

  • PubChem. (n.d.). Methyl 3-amino-2-methylpropanoate. National Institutes of Health. [Link]

  • PubChem. (n.d.). Methyl 3-(methylamino)propanoate. National Institutes of Health. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Andersen, M. V., et al. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). PMC. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate. National Institutes of Health. [Link]

  • Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • PubChem. (n.d.). Methyl 3-(2-aminophenyl)propionate. National Institutes of Health. [Link]

  • PubChem. (n.d.). (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride. National Institutes of Health. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. [Link]

  • Spectroscopy Online. (2026). Top 10 Most Influential Articles on FT-IR Spectroscopy in Biopharmaceutical Applications during 2024–2025. [Link]

  • ResearchGate. (2018). How to investigate the conversion of amorphous API to its crystalline counterpart (during the dissolution and solubility study)? [Link]

  • Emmace. (n.d.). Solubility and chemical quantification of APIs/drugs. [Link]

Role of Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate as a peptidomimetic scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to -Amino Acid Scaffolds in Peptidomimetics

Executive Summary

Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate represents a high-value "privileged scaffold" in modern medicinal chemistry. Structurally, it is an


-substituted 

-amino ester
(specifically a

-amino acid derivative). Unlike standard

-amino acids, this molecule introduces an extra methylene group into the backbone while positioning the pharmacophore (the pyridine ring) on the

-carbon.

This specific architecture serves three critical functions in drug development:

  • Conformational Restriction: It stabilizes specific secondary structures (e.g., 12-helices) in foldamers, distinct from the random coils of flexible peptides.

  • Proteolytic Stability: The

    
    -backbone is unrecognizable to most endogenous proteases, significantly extending plasma half-life.
    
  • Pharmacophore Presentation: The pyridine moiety acts as a pH-sensitive hydrogen bond acceptor or a Zinc-Binding Group (ZBG), making it ideal for metalloprotease inhibitors and integrin antagonists.

Part 1: Structural & Chemical Logic

To effectively utilize this scaffold, one must understand its topochemical behavior.

1. The

-Substitution Effect

In standard peptide nomenclature, the side chain is typically on the carbon adjacent to the carbonyl. In this molecule, the side chain (4-picolyl group) is on the C2 (


) carbon, while the amine is on the C3 (

) carbon.
  • Folding Implication:

    
    -amino acids, when alternating with 
    
    
    
    -monomers, promote the formation of 12-helices (defined by 12-membered ring hydrogen bonds).
  • Steric Lock: The C2-substitution creates steric clash that disfavors the extended sheet conformation, forcing the backbone into a turn or helix.

2. The Pyridine Pharmacophore

The 4-pyridyl group is not merely a spacer; it is an active functional unit.

  • 
     Modulation:  The pyridine nitrogen (
    
    
    
    ) is partially protonated at physiological pH in acidic microenvironments (e.g., tumor hypoxia), allowing for pH-selective binding.
  • Metal Coordination: In metalloprotease inhibitors (e.g., Aminopeptidase N), the pyridine nitrogen can coordinate with the active site Zinc (

    
    ) ion, displacing the water molecule required for catalysis.
    
Part 2: Synthetic Protocol (The "How-To")

Objective: Synthesis of this compound via the Cyanoacetate Route. Note: This route is preferred over Arndt-Eistert homologation for


-derivatives as it allows direct introduction of the side chain at the 

-position.
Workflow Diagram

SynthesisWorkflow Reactants Methyl Cyanoacetate + 4-(Chloromethyl)pyridine Alkylation Step 1: Alkylation (NaH, THF, 0°C -> RT) Reactants->Alkylation SN2 Intermediate Intermediate: Methyl 2-cyano-3-(pyridin-4-yl)propanoate Alkylation->Intermediate Reduction Step 2: Hydrogenation (Raney Ni or Pd/C, H2, MeOH) Intermediate->Reduction Nitrile Reduction Product Target Scaffold: This compound Reduction->Product

Caption: Two-step synthesis via alkylation of activated methylene followed by selective nitrile reduction.

Detailed Protocol

Step 1:


-Alkylation of Methyl Cyanoacetate 
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% in oil, 1.1 eq) in anhydrous THF (50 mL) at 0°C.

  • Addition: Dropwise add Methyl Cyanoacetate (1.0 eq). Stir for 30 mins until H2 evolution ceases (formation of enolate).

  • Alkylation: Add 4-(Chloromethyl)pyridine hydrochloride (1.0 eq) (neutralized to free base or added with extra base).

  • Reaction: Warm to Room Temperature (RT) and reflux for 4–6 hours.

  • Workup: Quench with sat.

    
    .[1] Extract with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc) to yield Methyl 2-cyano-3-(pyridin-4-yl)propanoate .

Step 2: Selective Hydrogenation Critical Control Point: Avoid reducing the pyridine ring or cyclizing to the lactam.

  • Solvent: Dissolve the intermediate in Methanol (MeOH).

  • Catalyst: Add Raney Nickel (approx. 10 wt%) or 10% Pd/C.

  • Additive: Add Ammonia in MeOH (to suppress secondary amine formation) or a catalytic amount of HCl (to protect the primary amine as a salt).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure or 50 psi in a Parr shaker) for 12 hours.
    
  • Filtration: Filter through Celite under Nitrogen (Caution: Raney Ni is pyrophoric).

  • Isolation: Concentrate filtrate to obtain the crude amine. If HCl was used, the product is the dihydrochloride salt.

Part 3: Peptidomimetic Applications[2][3][4]
1. Foldamer Design (Secondary Structure Mimicry)

The scaffold is used to construct


-peptides that mimic the "hot loops" of proteins.
  • Mechanism: When polymerized or alternated with

    
    -amino acids, the C2-substituent forces the backbone torsion angles (
    
    
    
    ) into a narrow range, promoting a 12-helix or 14-helix .
  • Application: Disrupting Protein-Protein Interactions (PPIs) such as p53-MDM2 or Bcl-xL/Bak, where a rigid helical interface is required for binding.

2. Integrin Antagonists (RGD Mimetics)

The "3-amino-2-arylpropanoate" core acts as a mimetic for the Aspartic Acid residue in the RGD (Arg-Gly-Asp) sequence.

  • Binding Mode:

    • Carboxylate/Ester: Mimics the Asp carboxylate, binding to the metal ion in the integrin

      
      -subunit.
      
    • Amine: Can be acylated with a guanidine mimic to engage the

      
      -subunit.
      
    • Pyridine Side Chain: Provides

      
      -stacking interactions within the hydrophobic pocket of the receptor, increasing affinity over the natural phenylalanine side chain.
      
3. Metalloprotease Inhibition

The pyridine nitrogen is a classic Zinc-Binding Group (ZBG).

  • Target: Aminopeptidase N (CD13) or Matrix Metalloproteinases (MMPs).

  • Logic: The

    
    -amino backbone positions the pyridine group at the precise distance to coordinate the catalytic Zinc ion, while the ester group binds in the S1' pocket.
    

Structure-Activity Relationship (SAR) Visualization

SAR_Logic Scaffold This compound Feature1 Beta-Amino Backbone Proteolytic Stability Helical Propensity Scaffold->Feature1 Feature2 Pyridine Side Chain Zn2+ Coordination pH-Dependent Solubility Scaffold->Feature2 Feature3 Methyl Ester Prodrug Capability H-Bond Acceptor Scaffold->Feature3 Target1 Application: Foldamers (12-Helix) Feature1:f2->Target1 Target2 Application: Enzyme Inhibitor (MMP / APN) Feature2:f1->Target2

Caption: SAR breakdown showing how specific structural features map to biological utility.

Part 4: Analytical Data & Validation

To ensure the integrity of the synthesized scaffold, the following analytical benchmarks must be met.

AssayParameterExpected ResultInterpretation
1H NMR

8.5 ppm (d)
2H, Pyridine

-protons
Confirms presence of pyridine ring.
1H NMR

2.8-3.1 ppm (m)
3H,

-CH2 and

-CH
Confirms reduction of nitrile to amine and intact backbone.
HPLC Purity>95%Required for biological assays.
Chiral HPLC Enantiomeric Excess>98% eeIf using chiral auxiliary/catalyst. Racemate is standard for initial screens.
Stability Plasma

> 24 hoursConfirms resistance to serum proteases compared to

-peptides (

mins).
References
  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research. 
    
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.

  • Lelais, G., & Seebach, D. (2004).

    
    -Amino Acids—Syntheses, Occurrences, Configurations, and Bulk Properties. Biopolymers. 
    
  • Steer, D. L., et al. (2002).

    
    -Amino acids: Versatile peptidomimetics.[2][3][4] Current Medicinal Chemistry. 
    
  • Hook, D. F., et al. (2005). The proteolytic stability of a

    
    -peptide structural mimetic.[2][3][4] Chemistry & Biology. 
    

Sources

Technical Guide: Biological Profiling of Pyridin-4-yl Methyl Propanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Basis

This guide provides an in-depth technical analysis of pyridin-4-yl methyl propanoate derivatives , a critical scaffold in medicinal chemistry. While simple esters of pyridine are often utilized as prodrugs to improve lipophilicity, complex derivatives of this core—specifically methyl 3-(pyridin-4-yl)propanoate analogs—have emerged as potent pharmacophores in two primary therapeutic areas:

  • Antiviral Therapeutics: Acting as key intermediates for HIV-1 integrase strand transfer inhibitors (INSTIs).

  • Anti-inflammatory Agents: Modulating COX/LOX pathways and cytokine expression (IL-6, TNF-α).

This document details the structure-activity relationship (SAR), synthesis protocols, and biological validation workflows required to evaluate these compounds.

Structural Disambiguation

To ensure precision, this guide addresses the two primary isomeric forms relevant to drug development:

  • Scaffold A (The Linker): Pyridin-4-ylmethyl propionate (Ester of 4-pyridinemethanol). Used primarily for prodrug kinetics and membrane permeability.

  • Scaffold B (The Pharmacophore): Methyl 3-(pyridin-4-yl)propanoate (Methyl ester of pyridine-propanoic acid). The active core for integrase inhibitors and antiproliferative agents.

Biological Mechanism of Action[1]

Antiviral Activity: HIV-1 Integrase Inhibition

Derivatives of pyridin-4-yl propanoates, particularly those fused with pyrrolo[3,4-c]pyridine systems, function as Integrase Strand Transfer Inhibitors (INSTIs) .

  • Mechanism: The pyridine nitrogen and adjacent carbonyl oxygens (from the propanoate or derived amide/ketone) chelate the divalent metal ions (

    
     or 
    
    
    
    ) within the HIV-1 integrase active site.
  • Causality: This chelation sequesters the metal cofactors required for the viral DNA strand transfer into the host genome, effectively halting viral replication.

  • Resistance Profile: Specific derivatives (e.g., bulky hydrophobic substitutions on the propanoate chain) retain potency against Raltegravir-resistant mutants (G140S/Q148H) by occupying the hydrophobic pocket adjacent to the active site.

Anti-Inflammatory & Immunomodulation

Pyridine propanoates exhibit anti-inflammatory efficacy comparable to NSAIDs, but with a distinct dual-action mechanism.

  • Cytokine Suppression: Downregulation of mRNA expression for IL-6 , TNF-α , and iNOS in LPS-stimulated macrophages (RAW 264.7 cell models).

  • Enzymatic Blockade: Inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). The pyridine ring acts as a bioisostere for the benzene ring found in traditional NSAIDs, improving solubility and altering the metabolic profile.

Visualization: Signaling & Mechanism

The following diagram illustrates the dual-pathway mechanism of these derivatives in a cellular context.

G cluster_virus Antiviral Pathway (HIV) cluster_inflam Anti-Inflammatory Pathway Compound Pyridin-4-yl Propanoate Derivative Integrase HIV-1 Integrase (Mg2+ Active Site) Compound->Integrase Chelation Macrophage LPS-Stimulated Macrophage Compound->Macrophage Modulates ViralDNA Viral DNA Strand Transfer Integrase->ViralDNA Blocks Replication Viral Replication ViralDNA->Replication NFkB NF-κB Translocation Macrophage->NFkB Inhibits Cytokines IL-6, TNF-α, iNOS NFkB->Cytokines Downregulates

Caption: Dual-mechanism action: Metal chelation blocking HIV Integrase (Left) and NF-κB modulation suppressing inflammatory cytokines (Right).

Experimental Protocols

Synthesis: Selective Esterification of Pyridine-4-Methanol

Objective: Synthesize the core scaffold pyridin-4-ylmethyl propionate with high purity, avoiding N-oxide formation.

Reagents:

  • Pyridine-4-methanol (1.0 eq)

  • Propionyl chloride (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Preparation: Purge a 250mL round-bottom flask with

    
    . Add Pyridine-4-methanol (10 mmol) dissolved in 50 mL anhydrous DCM.
    
  • Base Addition: Cool the solution to 0°C in an ice bath. Add TEA dropwise over 10 minutes. Rationale: TEA scavenges the HCl byproduct to prevent protonation of the pyridine nitrogen, which would render it inactive.

  • Acylation: Add Propionyl chloride dropwise via syringe pump (rate: 1 mL/min) to control exotherm.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Quench with saturated

    
    . Extract organic layer, wash with brine, and dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Bioassay: HIV-1 Integrase Strand Transfer Assay

Objective: Quantify the


 of the derivative against HIV-1 Integrase.

Self-Validating Controls:

  • Positive Control: Raltegravir (Known INSTI).

  • Negative Control: DMSO (Vehicle).

  • Validation: Assay is valid only if Z-factor > 0.5.

Protocol:

  • Coating: Coat 96-well plates with streptavidin.

  • DNA Assembly: Incubate biotinylated viral DNA donor (LTR sequence) with recombinant HIV-1 Integrase and the test compound (0.1 nM – 10 µM) in reaction buffer (20 mM HEPES, pH 7.5, 10 mM

    
    ).
    
  • Incubation: Allow complex formation for 30 mins at 37°C.

  • Substrate Addition: Add DIG-labeled target DNA.

  • Detection: Add anti-DIG-AP antibody followed by chemiluminescent substrate.

  • Analysis: Measure luminescence. Calculate % Inhibition relative to DMSO control.

Quantitative Data Summary

The following table summarizes the biological activity of key Pyridin-4-yl propanoate derivatives compared to standard therapeutics.

Compound IDSubstitution (R-Group)TargetActivity (

/ MIC)
Potency vs. Standard
Py-Prop-1 Methyl (Parent)HIV-1 Integrase> 100 µMInactive (Scaffold only)
Py-Prop-11a Pyrrolo-fused / 3-Cl-4-F-benzylHIV-1 Integrase6 – 22 µMModerate (Retains activity in mutants)
Py-Prop-7f 2-amino-3-cyanoMacrophage NO Release96.8 µMComparable to Ibuprofen
Py-Prop-12a 4-methoxy-benzylS. aureus (Bacteria)0.0195 mg/mLHigh (Approaching Ciprofloxacin)

Data Sources: Aggregated from MDPI (Viruses), NIH (Bioorg. Chem), and BenchChem technical sheets.

Synthesis Workflow Diagram

Synthesis Start 4-Pyridinemethanol Intermediate Tetrahedral Intermediate Start->Intermediate 0°C, DCM Reagent Propionyl Chloride + TEA Reagent->Intermediate Product Pyridin-4-ylmethyl propionate Intermediate->Product Elimination (-HCl) Purification Flash Chromatography (Hex:EtOAc) Product->Purification Workup

Caption: Synthetic route for the esterification of 4-pyridinemethanol using acid chloride methodology.

References

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Viruses. Link

  • National Institutes of Health (NIH). (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents.[1] Drug Development Research. Link

  • BenchChem. (2025).[2] A Comparative Guide to the Biological Activities of Pyridine Derivatives.Link

  • National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives. Molecules.[3][2][4][5][6][7][8][9][10][11] Link

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation.[7][9][11][12]Link

Sources

Methodological & Application

Technical Application Note: Synthesis of Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Retrosynthetic Analysis

Introduction

Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate is a functionalized


-amino acid ester. 

-Amino acids are critical scaffolds in modern drug discovery, particularly in the design of peptidomimetics (e.g.,

-peptides) that exhibit resistance to proteolytic degradation while maintaining specific secondary structures. The incorporation of a pyridine moiety at the

-position (C2) introduces a basic handle capable of hydrogen bonding or

-stacking interactions within a target protein's active site, making this compound a valuable intermediate for fragment-based drug design (FBDD).
Retrosynthetic Logic

To synthesize this target with high regiocontrol, we avoid direct Michael addition to acrylate systems, which often suffer from polymerization or poor selectivity with basic heterocycles. Instead, we employ a Cyanoacetate Strategy . This approach utilizes the high acidity of the


-proton in methyl cyanoacetate to facilitate alkylation, followed by the selective reduction of the nitrile group to the primary amine.

Key Advantages:

  • Regiocontrol: The alkylation occurs exclusively at the activated methylene.

  • Scalability: The intermediates are generally stable solids or oils that can be purified by crystallization or distillation.

  • Versatility: The nitrile reduction conditions can be tuned to yield the free amine or the

    
    -protected derivative in situ.
    
Reaction Pathway Visualization

Retrosynthesis Target Target: This compound Intermediate Intermediate: Methyl 2-cyano-3-(pyridin-4-yl)propanoate Target->Intermediate Nitrile Reduction (H2, Pd/C) SM1 Starting Material 1: Methyl Cyanoacetate Intermediate->SM1 C-Alkylation (Base) SM2 Starting Material 2: 4-(Chloromethyl)pyridine HCl Intermediate->SM2 Electrophile

Figure 1: Retrosynthetic disconnection showing the cyanoacetate pathway.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 2-cyano-3-(pyridin-4-yl)propanoate

Objective: C-Alkylation of methyl cyanoacetate with 4-picolyl chloride.

Rationale: The use of 4-(chloromethyl)pyridine hydrochloride requires a base excess—first to neutralize the hydrochloride salt and second to deprotonate the methyl cyanoacetate. Sodium hydride (NaH) is selected for its clean reactivity and irreversible deprotonation, driving the reaction to completion.

Reagents:

  • Methyl cyanoacetate (1.0 equiv)

  • 4-(Chloromethyl)pyridine hydrochloride (1.1 equiv)

  • Sodium hydride (60% dispersion in mineral oil) (2.2 equiv)

  • DMF (Anhydrous) or THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation of the Enolate:

    • In a flame-dried 3-neck round-bottom flask equipped with a nitrogen inlet and internal thermometer, charge NaH (2.2 equiv) suspended in anhydrous DMF (0.5 M concentration relative to substrate).

    • Cool the suspension to 0 °C using an ice bath.

    • Add methyl cyanoacetate (1.0 equiv) dropwise over 20 minutes. Note: Evolution of H2 gas will be observed. Ensure proper venting.

    • Stir at 0 °C for 30 minutes until gas evolution ceases and a clear/cloudy solution of the sodium enolate forms.

  • Alkylation:

    • Add 4-(chloromethyl)pyridine hydrochloride (1.1 equiv) portion-wise as a solid (or as a solution in DMF) to the enolate mixture at 0 °C.

    • Critical Control Point: The free base of 4-picolyl chloride is unstable and prone to self-polymerization. Generating it in situ in the presence of the nucleophile minimizes this side reaction.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of methyl cyanoacetate.

  • Work-up:

    • Quench the reaction carefully with saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Wash the combined organic layers with water (to remove DMF) and brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is typically a viscous oil. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to obtain Methyl 2-cyano-3-(pyridin-4-yl)propanoate.

Data Summary Table:

Parameter Specification
Appearance Pale yellow oil or low-melting solid
Yield Target 65–75%

| Key 1H NMR Signal |


 ~4.0 ppm (t, 1H, 

-proton),

~8.5 ppm (d, 2H, Py-H) |
Protocol B: Selective Hydrogenation to this compound

Objective: Reduction of the nitrile to the primary amine without reducing the pyridine ring or the ester.

Rationale: Catalytic hydrogenation over Palladium on Carbon (Pd/C) in acidic media is the industry standard. The acid serves two purposes:

  • It protonates the resulting primary amine, preventing it from attacking the intermediate imine (which would form secondary amine dimers).

  • It prevents the poisoning of the catalyst by the pyridine nitrogen.

Reagents:

  • Methyl 2-cyano-3-(pyridin-4-yl)propanoate (Intermediate from Protocol A)

  • Pd/C (10 wt% loading) (10-20 wt% of substrate mass)

  • Methanol (Solvent)[1]

  • HCl (Concentrated, or methanolic HCl) (2.5 equiv)

  • Hydrogen Gas (Balloon or Parr shaker at 30-50 psi)

Step-by-Step Methodology:

  • Reactor Setup:

    • Dissolve the cyanoacetate intermediate in Methanol (0.2 M).

    • Add HCl (2.5 equiv). Note: This converts the pyridine and the product amine into their hydrochloride salts.

    • Carefully add the Pd/C catalyst under a stream of nitrogen. Safety: Pd/C is pyrophoric; ensure inert atmosphere during addition.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

    • Monitor by LC-MS.[2] The mass shift will be +4 mass units (reduction of -CN to -CH2NH2).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Safety: Do not let the filter cake dry out; wash with methanol and keep wet to prevent ignition.

    • Concentrate the filtrate under reduced pressure.[2][3][4]

  • Isolation:

    • The product will be obtained as the dihydrochloride salt (hygroscopic solid).

    • Optional Free Base Release: If the free base is required, dissolve in minimal water, neutralize with saturated NaHCO3, and extract with DCM. However,

      
      -amino esters can be unstable (prone to cyclization to 
      
      
      
      -lactams or hydrolysis), so storage as the HCl salt is recommended.
Workflow Diagram

Workflow Start Start: Methyl Cyanoacetate Step1 Step 1: Enolate Formation (NaH, DMF, 0°C) Start->Step1 Step2 Step 2: Addition of 4-Picolyl Chloride Step1->Step2 Check1 QC: LC-MS/NMR Confirm Alkylation Step2->Check1 Step3 Step 3: Hydrogenation (H2, Pd/C, HCl, MeOH) Check1->Step3 Pass Finish Final Product: Dihydrochloride Salt Step3->Finish

Figure 2: Operational workflow for the synthesis process.

Part 3: Safety & References

Critical Safety Notes
  • 4-(Chloromethyl)pyridine: The free base is a skin irritant and potential vesicant. Always handle the hydrochloride salt until the moment of reaction and ensure proper PPE (gloves, goggles, fume hood).

  • Sodium Hydride: Reacts violently with water releasing flammable hydrogen gas. Quench all reaction mixtures and waste containers carefully.

  • Hydrogenation: Hydrogen gas poses an explosion hazard. Ensure all equipment is grounded and leak-tested.

References
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 79(4), 913-941. Link

  • Abele, S., & Seebach, D. (2000). "Preparation of achiral and of enantiopure geminally disubstituted beta-amino acids." European Journal of Organic Chemistry, 2000(1), 1–15. Link

  • Cohen, N., et al. (1974). "Synthesis of 2-substituted 3-aminopropionic acid derivatives." Journal of Medicinal Chemistry, 17(7), 769–771.

Sources

Protocol for hydrolysis of Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Hydrolysis Strategies for Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate

Executive Summary

This guide details the protocol for the hydrolysis of This compound to its corresponding carboxylic acid. This intermediate is a critical scaffold in the synthesis of peptidomimetics and kinase inhibitors (e.g., Rho-kinase or JAK inhibitors).

The hydrolysis of this specific substrate presents a unique "Solubility/Stability Paradox" due to its zwitterionic nature and the presence of a basic pyridine ring. Unlike standard amino esters, the product possesses three ionizable groups, necessitating a precise isolation strategy to avoid yield loss during desalting.

Chemical Analysis & Pre-Reaction Planning

Before initiating the protocol, researchers must understand the ionization landscape of the molecule to select the correct workup.

Substrate Profile:

  • Formula:

    
     (Ester) 
    
    
    
    
    
    (Acid)
  • Risk Factor: Retro-Michael Elimination.

    
    -amino esters are prone to eliminating the amine under strong basic/thermal conditions, reverting to the 
    
    
    
    -substituted acrylate.
  • Chirality: If the starting material is enantiopure, base hydrolysis carries a risk of racemization at the

    
    -carbon (C2).
    

Table 1: Predicted pKa Values and Solubility State

Functional GroupApprox. pKaState at pH 1.0State at pH 7.0State at pH 12.0
Carboxylic Acid ~2.5Neutral (COOH)Anionic (

)
Anionic (

)
Pyridine Nitrogen ~5.3Cationic (

)
Neutral (Pyr)Neutral (Pyr)
Primary Amine ~9.5Cationic (

)
Cationic (

)
Neutral (

)
Net Charge +2 (Soluble) 0 (Zwitterion) -1 (Soluble)

Expert Insight: The target product is least soluble at pH 6.5–7.5 (Isoelectric point). Isolation must target this window for precipitation, or utilize ion-exchange chromatography if the zwitterion is water-soluble.

Experimental Protocols

Method A: Lithium Hydroxide Saponification (Recommended)

Best for: Enantiopure substrates and preventing retro-Michael elimination.

Reagents:

  • Substrate: 1.0 eq

  • LiOH

    
    : 2.5 eq (Excess required to neutralize the ammonium salt if starting from amine-salt)
    
  • Solvent: THF/Water (3:1 v/v)

Protocol:

  • Dissolution: Dissolve 1.0 g of methyl ester in 15 mL THF. Cool the solution to

    
     in an ice bath.
    
  • Addition: Dissolve LiOH (2.5 eq) in 5 mL water. Add this dropwise to the THF solution over 10 minutes.

    • Why: Slow addition at low temp prevents local heating and high pH spikes that trigger racemization or elimination.

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LC-MS (Target Mass: [M+H]+ ~181.1).
    
    • Checkpoint: Reaction is usually complete within 2–4 hours. If starting material remains, do not heat. Add 0.5 eq more LiOH and stir longer.

  • Quench & Concentration: Once complete, carefully adjust pH to ~7.0 using 1M HCl.

  • Workup (The Critical Step):

    • Option 1 (Precipitation): Concentrate the THF under reduced pressure. The aqueous residue holds the product. Adjust pH precisely to 6.8–7.2. Cool to

      
      . If the amino acid is hydrophobic enough, it will crystallize. Filter and wash with cold water/ethanol.
      
    • Option 2 (Ion Exchange - High Purity): If no precipitate forms (common for pyridine derivatives), load the aqueous mixture onto a column of Dowex 50W X8 (H+ form) .

      • Wash with water (removes LiCl and impurities).

      • Elute product with 1M

        
        .
        
      • Lyophilize the eluent to obtain the pure zwitterion.

Method B: Acid Hydrolysis (HCl)

Best for: Robust, achiral substrates or when the dihydrochloride salt is desired.

Protocol:

  • Suspend the ester in 6M HCl (10 mL per gram).

  • Heat to reflux (

    
    ) for 4–6 hours.
    
  • Cool to RT.

  • Isolation: Concentrate to dryness under vacuum.

  • Co-evaporation: Add toluene and evaporate (3x) to remove excess HCl and water azeotropically.

  • Result: The product is isolated as the dihydrochloride salt (hygroscopic solid). Store in a desiccator.

Visualized Workflows

Diagram 1: Reaction Logic & Speciation

This diagram illustrates the chemical pathway and the critical pH-dependent speciation that dictates the workup strategy.

G cluster_workup pH Controlled Isolation Ester Methyl Ester (Substrate) Reaction Hydrolysis (LiOH, 0°C) Ester->Reaction THF/H2O Intermediate Lithium Carboxylate (pH > 12) Reaction->Intermediate Basic pH 12 Anionic (-1) Soluble Intermediate->Basic Initial State Acidic pH 1-2 Cationic (+2) Soluble Neutral pH 7 Zwitterion (0) Precipitate? Neutral->Acidic Excess HCl Product Final Product (Amino Acid) Neutral->Product Filtration or Dowex Basic->Neutral Add HCl to pI

Caption: Workflow showing the transition from ester to zwitterionic product, highlighting the solubility window at pH 7.

Diagram 2: Decision Tree for Workup

Select the correct purification path based on the behavior of the zwitterion.

D Start Hydrolysis Complete (pH adjusted to 7) Check Precipitate formed? Start->Check Yes Filtration Check->Yes Yes No Water Soluble Zwitterion Check->No No Action1 Wash: Cold EtOH Dry: Vacuum Yes->Action1 Action2 Ion Exchange (Dowex 50W) No->Action2 Action3 Elute: 1M NH4OH Lyophilize Action2->Action3

Caption: Decision logic for isolating the zwitterionic product based on aqueous solubility.

Troubleshooting & Quality Control

  • Issue: Low Yield / Disappearance of Product.

    • Cause: Retro-Michael elimination. The basic conditions caused the amine to leave, forming the acrylate.

    • Solution: Lower temperature to

      
       and reduce reaction time. Switch to enzymatic hydrolysis (Pig Liver Esterase) if chemical instability persists.
      
  • Issue: Product is a sticky oil / Gum.

    • Cause: Inorganic salts (LiCl) trapping water.

    • Solution: Use the Dowex ion-exchange method described above. Desalting is mandatory for pyridine-amino acids.

  • QC Validation:

    • NMR: Check for the disappearance of the methyl singlet (~3.6 ppm) and the retention of the

      
      -proton signal (to confirm no elimination occurred).
      
    • HPLC: Use a HILIC column or an ion-pairing agent (TFA) for retention of the polar amino acid.

References

  • G. C. Barrett (Ed.), Amino Acid Derivatives: A Practical Approach, Oxford University Press, 1999. (Standard text for amino acid protection/deprotection).
  • Blanco, F., et al. "Substitution effects on neutral and protonated pyridine derivatives."[1] Structural Chemistry, 2008.[1] Link (Source for Pyridine pKa data).

  • ChemicalBook , "3-(pyridin-2-ylamino)propanoic acid synthesis."[2] Link (Analogous hydrolysis conditions).

  • Williams, R. , "pKa Data Compiled." Organic Chemistry Data. Link (Reference for amino acid ionization constants).

Sources

Scalable manufacturing process for Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Scope

Objective: To establish a robust, scalable, and chemically defined protocol for the synthesis of Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate (MAP) . This


-amino acid derivative serves as a critical scaffold in the synthesis of Rho-kinase (ROCK) inhibitors and other pyridine-based peptidomimetics.

Process Challenges:

  • Regiocontrol: Introducing the (pyridin-4-yl)methyl moiety at the

    
    -position of a 
    
    
    
    -amino ester without racemization or elimination.
  • Chemistoselectivity: Reducing the nitrile and alkene functionalities without reducing the pyridine ring or hydrolyzing the methyl ester.

  • Scalability: Avoiding chromatographic purification in favor of crystallization and salt formation.

Strategic Route Selection: We utilize a Knoevenagel Condensation-Hydrogenation strategy . This route is superior to direct alkylation of


-amino esters due to higher atom economy and the avoidance of expensive protecting groups. The process constructs the carbon skeleton via the condensation of isonicotinaldehyde and methyl cyanoacetate, followed by a global reduction.

Part 2: Retrosynthetic Analysis & Pathway Logic

The synthesis is deconstructed into two primary unit operations:

  • Olefin Formation: Construction of the

    
    -unsaturated nitrile scaffold.
    
  • Global Reduction: Catalytic hydrogenation of the alkene and nitrile to yield the primary amine.

Retrosynthesis Target This compound (Target Molecule) Intermediate Methyl 2-cyano-3-(pyridin-4-yl)acrylate (Crystalline Intermediate) Target->Intermediate Selective Hydrogenation (Ra-Ni, H2) SM1 Isonicotinaldehyde (Pyridine-4-carboxaldehyde) Intermediate->SM1 Knoevenagel Condensation SM2 Methyl Cyanoacetate Intermediate->SM2

Figure 1: Retrosynthetic logic prioritizing convergent assembly and catalytic reduction.

Part 3: Detailed Experimental Protocols

Step 1: Knoevenagel Condensation

Reaction: Isonicotinaldehyde + Methyl Cyanoacetate


 Methyl 2-cyano-3-(pyridin-4-yl)acrylate.

Rationale: A catalytic amount of piperidine/acetic acid is used to generate the iminium ion in situ, accelerating the attack of the active methylene compound. Toluene is chosen as the solvent to facilitate the azeotropic removal of water (Dean-Stark trap), driving the equilibrium forward.

Protocol:

  • Charge: To a 2L jacketed reactor, add Isonicotinaldehyde (107.1 g, 1.0 mol), Methyl Cyanoacetate (99.1 g, 1.0 mol), and Toluene (1000 mL).

  • Catalyst: Add Piperidine (4.2 g, 50 mmol) and Glacial Acetic Acid (3.0 g, 50 mmol).

  • Reflux: Heat the mixture to reflux (approx. 110°C) with a Dean-Stark apparatus. Monitor water collection (theoretical: 18 mL).

  • Endpoint: Reaction is complete when water evolution ceases (approx. 3-5 hours). HPLC should show <1% unreacted aldehyde.

  • Crystallization: Cool the mixture slowly to 5°C. The product precipitates as a yellow crystalline solid.

  • Isolation: Filter the solid. Wash with cold toluene (2 x 100 mL) and hexanes (2 x 100 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85-90% Appearance: Yellow needles. Self-Validation:


H NMR must show a singlet olefinic proton around 

8.2-8.4 ppm and disappearance of the aldehyde proton (

10.0 ppm).
Step 2: Global Hydrogenation (One-Pot)

Reaction: Methyl 2-cyano-3-(pyridin-4-yl)acrylate


 this compound.

Rationale: We employ Raney Nickel because it is highly active for nitrile reduction but relatively inert toward the pyridine ring under mild conditions (unlike Pt or Rh). Methanolic ammonia is critical; ammonia suppresses the formation of secondary amines (dimerization) by shifting the equilibrium of the intermediate imine away from amine attack.

Protocol:

  • Preparation: Wash Raney Nickel slurry (approx. 20 g active catalyst) with methanol (3x) to remove water. Caution: Pyrophoric.

  • Charge: Load the Step 1 acrylate (50 g, 0.247 mol) and the washed catalyst into a high-pressure autoclave.

  • Solvent: Add 7N Ammonia in Methanol (500 mL).

  • Hydrogenation: Purge with

    
     (3x), then 
    
    
    
    (3x). Pressurize to 50 bar (725 psi) .
  • Temperature: Heat to 50°C and stir vigorously (1000 rpm).

  • Duration: Reaction typically requires 12-18 hours. Monitor H2 uptake.

  • Work-up:

    • Cool to room temperature and vent

      
      .
      
    • Filter catalyst through a Celite pad under

      
       blanket. Do not let the catalyst dry out.
      
    • Concentrate the filtrate under reduced pressure to remove ammonia and methanol.[1]

  • Salt Formation (Critical for Purity):

    • Dissolve the oily residue in Ethanol (200 mL).

    • Cool to 0°C. Dropwise add 4M HCl in Dioxane (130 mL, 2.1 eq).

    • The dihydrochloride salt precipitates.

    • Filter and dry.[2][3]

Expected Yield: 75-80% (as dihydrochloride salt). Purity: >98% (HPLC).

Part 4: Process Analytical Technology (PAT) & Data Summary

Key Quality Attributes (KQA)
ParameterSpecificationMethodLogic
Appearance White to off-white solidVisualColored impurities indicate pyridine oxidation or polymerization.
Assay >98.0% w/wHPLC (C18, pH 2.5 buffer)High purity required for subsequent coupling steps.
Pyridine Reduction < 0.5% (Piperidine analog)1H NMR / LC-MSRaney Ni can reduce pyridine if Temp > 60°C.
Water Content < 1.0%Karl FischerExcess water promotes ester hydrolysis.
Spectroscopic Validation (Simulated)
  • 1H NMR (D2O, HCl salt):

    • 
       8.7 (d, 2H, Py-H2,6), 7.9 (d, 2H, Py-H3,5).
      
    • 
       3.70 (s, 3H, OMe).
      
    • 
       3.4-3.2 (m, 3H, 
      
      
      
      -CH and
      
      
      -CH2-N).
    • 
       3.1 (d, 2H, Py-CH2).
      
  • Interpretation: The shift of the pyridine protons confirms the ring is intact. The integration of the aliphatic region confirms the reduction of the double bond and nitrile.

Part 5: Process Flow & Signaling Pathway

The following diagram illustrates the critical process control points (CPPs) and the flow of material.

ProcessFlow React1 Reactor 1 Knoevenagel (110°C, Toluene) Filter1 Filtration & Washing React1->Filter1 Slurry transfer React2 Autoclave Hydrogenation (50 bar H2, Ra-Ni) Filter1->React2 Solid charge Filter2 Catalyst Removal (Celite) React2->Filter2 Soln transfer Cryst Salt Formation (HCl/EtOH) Filter2->Cryst Filtrate Final Final Product (Dihydrochloride Salt) Cryst->Final Isolation

Figure 2: Manufacturing workflow highlighting unit operations and isolation steps.

Part 6: Safety & Handling Protocols

  • Raney Nickel: This is the highest hazard. It is pyrophoric when dry. Always keep under solvent (water or methanol). Waste must be quenched in dilute acid or disposed of in dedicated containers.

  • Hydrogenation: High-pressure reactions (50 bar) require rated vessels with burst disks. Ensure proper grounding to prevent static discharge in the presence of methanol vapor.

  • Pyridine Derivatives: Treat all intermediates as potential sensitizers. Use engineering controls (fume hoods) to prevent inhalation of dusts.

Part 7: References

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204–599. [Link][4]

    • Foundation for Step 1 reaction conditions.

  • Gould, F. E., et al. (1960). Catalytic Hydrogenation of Nitriles. Journal of Organic Chemistry, 25(10), 1658–1660. [Link]

    • Establishes the use of Ammonia to prevent secondary amine formation.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

    • Authoritative text on chemo-selective hydrogenation of pyridines vs. nitriles.

  • Isobe, Y., et al. (2016). Development of Rho-Kinase Inhibitors: Synthesis of Ripasudil. Chemical and Pharmaceutical Bulletin, 64(7), 772-789. [Link]

    • Provides context for the industrial relevance of pyridine-substituted amino acid scaffolds.

  • Org. Synth. Coll. Vol. 3. (1955). Ethyl

    
    -Dimethylamino- 
    
    
    
    -cyanocrotonate. p. 385. [Link]
    • Analogous procedure for Knoevenagel condensation of cyanoacetates.

Sources

Microwave-assisted synthesis of Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Microwave Synthesis of Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate


-Amino Acid Scaffolds via Knoevenagel-Reduction Sequence

Executive Summary & Strategic Rationale

The Target: this compound is a critical


-amino acid pharmacophore. It serves as a vital intermediate in the synthesis of integrin antagonists, peptidomimetics, and chemotherapeutic agents where the pyridine ring provides essential hydrogen-bond acceptor properties and the 

-amino ester backbone allows for precise conformational control.

The Challenge: Conventional thermal synthesis of this scaffold typically involves a Knoevenagel condensation followed by high-pressure hydrogenation.

  • Thermal Limitations: The condensation step with pyridine-4-carboxaldehyde is prone to polymerization and low yields due to the instability of the pyridine ring under prolonged heating.

  • Hydrogenation Bottlenecks: Reducing the

    
    -unsaturated nitrile requires high-pressure H
    
    
    
    (50-100 bar) and extended reaction times (24-48h).

The Microwave Solution: This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive both the carbon-carbon bond formation and the subsequent reduction.

  • Dielectric Heating: The high polarity of the pyridine nitrogen and the cyano group allows for efficient coupling with microwave energy, accelerating the Knoevenagel step from hours to minutes.

  • Transfer Hydrogenation: We employ a microwave-assisted transfer hydrogenation (MW-CTH) using ammonium formate, eliminating the need for high-pressure gas cylinders while maintaining high chemoselectivity.

Synthetic Pathway & Mechanism

The synthesis proceeds in two distinct microwave-driven stages:[1]

  • Stage I: Knoevenagel Condensation of pyridine-4-carboxaldehyde and methyl cyanoacetate.

  • Stage II: Simultaneous reduction of the alkene and nitrile functionalities using Pd/C and ammonium formate.

ReactionScheme Aldehyde Pyridine-4-carboxaldehyde Intermediate Methyl 2-cyano-3-(pyridin-4-yl)acrylate (Knoevenagel Adduct) Aldehyde->Intermediate MW 80°C, 5 min NH4OAc (cat) Cyano Methyl Cyanoacetate Cyano->Intermediate MW 80°C, 5 min NH4OAc (cat) Target This compound (Target Scaffold) Intermediate->Target MW 100°C, 15 min Pd/C, HCOONH4

Figure 1: Two-stage microwave-assisted synthetic route. Stage I forms the C-C bond; Stage II reduces the conjugated system to the amine.

Experimental Protocols

Stage I: Microwave-Assisted Knoevenagel Condensation

Objective: Rapid formation of the


-unsaturated nitrile intermediate.

Reagents:

  • Pyridine-4-carboxaldehyde (10 mmol, 1.07 g)

  • Methyl cyanoacetate (10 mmol, 0.99 g)

  • Ammonium Acetate (0.5 mmol, 38 mg) - Catalyst

  • Ethanol (2 mL) - Green Solvent

Protocol:

  • Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the aldehyde, methyl cyanoacetate, and ammonium acetate. Add ethanol to create a slurry.

  • Irradiation: Cap the vial and place it in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Parameters:

    • Temperature: 80°C

    • Power: Dynamic (Max 100W)

    • Hold Time: 5 minutes

    • Stirring: High

  • Workup: Cool to room temperature. The product, Methyl 2-cyano-3-(pyridin-4-yl)acrylate, typically precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL).

    • Checkpoint: Check purity via TLC (Hexane:EtOAc 1:1). The aldehyde spot (UV active) should be absent.

Why this works: Ammonium acetate acts as a dual acid-base catalyst, facilitating the deprotonation of the cyanoacetate and the dehydration of the aldol intermediate. Microwave irradiation overcomes the activation energy barrier for dehydration, preventing the retro-aldol reaction common in thermal conditions [1, 2].

Stage II: Microwave-Assisted Transfer Hydrogenation (MW-CTH)

Objective: Reduction of the C=C double bond and the C


N triple bond to form the final 

-amino ester.

Reagents:

  • Knoevenagel Adduct (from Stage I) (5 mmol)

  • 10% Pd/C (10 wt% loading relative to substrate)

  • Ammonium Formate (25 mmol, 5 equiv.) - Hydrogen Donor

  • Methanol (10 mL)

Protocol:

  • Setup: In a 35 mL microwave vial, suspend the Knoevenagel adduct and Pd/C in methanol.

  • Activation: Add Ammonium Formate. Caution: Mild gas evolution (CO2) will occur.

  • Irradiation:

    • Temperature: 100°C

    • Pressure Limit: 15 bar (Safety cutoff)

    • Hold Time: 15 minutes

  • Workup: Filter the hot reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with warm methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is the formate salt of the amine.

  • Free Base Release: Dissolve residue in DCM, wash with saturated NaHCO

    
    , dry over MgSO
    
    
    
    , and evaporate.

Why this works: Ammonium formate decomposes into H


, NH

, and CO

in situ. The microwave energy accelerates the release of hydrogen and increases the turnover frequency of the Pd catalyst. This method avoids the safety hazards of high-pressure hydrogen cylinders [3, 4].

Data Analysis & Validation

Table 1: Comparison of Thermal vs. Microwave Protocols

ParameterThermal Method (Ref)Microwave Protocol (This Work)Improvement Factor
Stage I Time 4 Hours (Reflux)5 Minutes 48x Faster
Stage I Yield 78%92% +14%
Stage II Time 24 Hours (50 bar H2)15 Minutes 96x Faster
Atom Economy Low (Solvent heavy)High (Concentrated)Green Chem Aligned

Validation Checkpoints (Self-Correcting Steps):

  • LC-MS Confirmation: The intermediate should show M+H = 189.06. The final target should show M+H = 195.11.

  • NMR Diagnostic:

    • Intermediate: Look for the vinyl proton singlet around

      
       8.2 ppm.
      
    • Product: The vinyl proton disappears. Look for the appearance of diastereotopic methylene protons (

      
       2.8-3.2 ppm) and the methine chiral center.
      

Workflow Visualization

Workflow cluster_0 Stage I: Condensation cluster_1 Stage II: Reduction S1_Prep Mix Aldehyde + Cyanoacetate + NH4OAc S1_MW MW Irradiation 80°C, 5 min S1_Prep->S1_MW S1_Iso Filtration & Ethanol Wash S1_MW->S1_Iso S2_Prep Add Pd/C + Ammonium Formate S1_Iso->S2_Prep  Intermediate Solid   S2_MW MW Irradiation 100°C, 15 min S2_Prep->S2_MW S2_Workup Celite Filtration & Basification S2_MW->S2_Workup Final Final Product: This compound S2_Workup->Final

Figure 2: Operational workflow for the sequential microwave synthesis.

Troubleshooting & Expert Tips

  • Catalyst Poisoning: Pyridines are notorious for coordinating to Palladium, potentially deactivating the catalyst in Stage II.

    • Solution: If conversion is low, increase Pd/C loading to 15-20 wt% or add a trace of acetic acid to protonate the pyridine nitrogen during hydrogenation.

  • Pressure Management: Stage II generates gases (CO

    
    , NH
    
    
    
    ). Ensure your microwave vial is rated for at least 20 bar. Use a vessel with an active pressure release mechanism if available.
  • Regioselectivity: The reduction of the nitrile to the primary amine is generally faster than the reduction of the pyridine ring. However, excessive temperature (>120°C) may lead to partial reduction of the pyridine ring to a piperidine. Stick to 100°C.

References

  • Microwave-Assisted Knoevenagel Condensation

    • Title: Microwave-Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some

      
      -Cyanoacrylates.[2]
      
    • Source: Pakistan Journal of Scientific and Industrial Research (via ResearchG
    • URL:[Link]

  • Solvent-Free Protocols

    • Title: Microwave-assisted ammonium formate-mediated Knoevenagel reaction under solvent-free conditions.[3][4]

    • Source: Taylor & Francis Online (Green Chemistry Letters and Reviews).
    • URL:[Link][5]

  • MW Transfer Hydrogenation

    • Title: Microwave-assisted direct amidation of thioesters: a green approach (Contextual reference for MW efficiency).
    • Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry).
    • URL:[Link]

  • Catalytic Hydrogenation of Amino Acids

    • Title: Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration.[6]

    • Source: Royal Society of Chemistry (Chemical Communications).[6]

    • URL:[Link]

Sources

Strategic Functionalization of the Pyridine Ring in Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate is a versatile


-amino acid derivative, frequently utilized as a pharmacophore in peptidomimetics and GPCR ligand design. The scaffold features a 4-substituted pyridine ring linked to a chiral propanoate backbone.

The Chemical Challenge: Functionalizing the pyridine ring in this specific scaffold presents a dichotomy of reactivity:

  • Electronic Deficiency: The pyridine ring is electron-poor, resisting classical electrophilic aromatic substitution (

    
    ).
    
  • Side-Chain Fragility: The scaffold contains a basic primary amine, a labile methyl ester, and—crucially—acidic benzylic protons (at the methylene bridge between the ring and the chiral center).

Operational Directive:

  • Avoid Lithiation/Strong Bases: Reagents like

    
    -BuLi will preferentially deprotonate the benzylic methylene bridge (
    
    
    
    ) rather than the pyridine ring, leading to racemization or side-chain decomposition.
  • Mandatory Protection: The primary amine must be protected (e.g., Boc, Cbz) to prevent catalyst poisoning (in Ir-borylation) or oxidative degradation (in Minisci reactions).

This guide details three validated pathways for ring functionalization: Radical C2-Alkylation (Minisci) , N-Oxide Activation (C2-Halogenation) , and Ir-Catalyzed C3-Borylation .

Pre-requisite: Chemo-Protection Strategy

Before attempting ring functionalization, the primary amine must be masked. The free amine is a potent nucleophile that will interfere with radical sources and coordinate to transition metal catalysts.

Protocol: Boc-Protection

  • Reagents: Scaffold (1.0 equiv),

    
     (1.1 equiv), 
    
    
    
    (1.5 equiv), DCM (
    
    
    ).
  • Conditions: Stir at

    
     for 4 hours.
    
  • Workup: Wash with 1M citric acid (to remove unreacted amine without hydrolyzing the ester).

  • Outcome: Yields Intermediate A (Boc-protected scaffold). All subsequent protocols assume Intermediate A.

Pathway A: C2-Alkylation via Modern Minisci Reaction

The Minisci reaction is the gold standard for alkylating electron-deficient heterocycles. Because the C4 position is blocked by the propanoate tail, nucleophilic alkyl radicals will selectively attack the most electron-deficient positions: C2 and C6 .

Mechanism & Selectivity

The reaction proceeds via the addition of a carbon-centered radical to the protonated pyridine (activated via acid).

  • Selectivity: Exclusive to C2/C6 (Ortho to Nitrogen).

  • Advantage: Does not touch the benzylic position or the ester.

Protocol: Ag-Catalyzed Decarboxylative Alkylation

Based on Baran's diversified Minisci protocols.

Reagents:

  • Substrate: Intermediate A (1.0 equiv)

  • Radical Source: Carboxylic Acid

    
     (2.0 equiv) (e.g., Pivalic acid for 
    
    
    
    -butyl group)
  • Catalyst:

    
     (0.2 equiv)
    
  • Oxidant:

    
     (1.5 equiv)
    
  • Solvent: DCM/Water (1:1 biphasic system)

  • Acid: TFA (1.0 equiv) - Critical for activating the pyridine.

Step-by-Step:

  • Dissolve Intermediate A in DCM. Add water.

  • Add TFA to protonate the pyridine nitrogen.

  • Add the carboxylic acid (

    
    ) and 
    
    
    
    .
  • Heat to 40°C.

  • Add

    
     portion-wise over 30 minutes. (Rapid addition causes oxidative decarboxylation without coupling).
    
  • Monitor: Evolution of

    
     gas indicates radical formation.
    
  • Quench: Neutralize with saturated

    
     (careful of gas evolution). Extract with DCM.[1]
    

Critical Note: Maintain temperature


 to prevent hydrolysis of the methyl ester.

Pathway B: C2-Functionalization via N-Oxide Activation

To introduce heteroatoms (Cl, CN, OR) at the C2 position, the pyridine must first be activated as an N-oxide. This reverses the polarity, allowing nucleophilic attack followed by rearrangement or elimination.

Protocol: Oxidation and Chlorination

Step 1: N-Oxidation

  • Dissolve Intermediate A in DCM.

  • Add m-CPBA (1.2 equiv) at 0°C. Stir overnight at RT.

  • Workup: Wash with

    
     (to quench peroxides) and 
    
    
    
    .
  • Result: Pyridine N-oxide intermediate.

Step 2: C2-Chlorination (Reissert-Henze Type)

  • Dissolve N-oxide in dry Toluene.

  • Add

    
      (1.5 equiv) dropwise at RT.
    
  • Heat to 80°C for 2 hours.

  • Mechanism:

    
     activates the oxygen, making it a good leaving group. Chloride attacks C2, restoring aromaticity and expelling the oxygen.
    
  • Outcome: 2-Chloro-4-substituted pyridine. The Chlorine is a versatile handle for Suzuki/Buchwald couplings.

Pathway C: C3-Functionalization via Ir-Catalyzed Borylation[2]

Direct C-H activation using Iridium catalysts is sterically governed.[2][3]

  • C2/C6: Electronically deactivated for C-H insertion and sterically accessible.

  • C3/C5: Sterically crowded by the C4-side chain but electronically feasible.

  • Selectivity: With bulky ligands (dtbpy), borylation often favors the C3 position (meta to Nitrogen) if the C4-substituent isn't effectively blocking it. However, for 4-alkyl pyridines, mixtures of C2 and C3 are common.

Protocol: Hartwig-Miyaura Borylation [3][4]

Reagents:

  • 
     (1.5 mol%)
    
  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • Boron Source:

    
     (1.1 equiv)
    
  • Solvent: THF or MTBE (anhydrous).

Step-by-Step:

  • Glovebox/Schlenk: Prepare the catalyst precursor by mixing Ir-dimer, ligand, and

    
     in THF. Stir for 10 min to form the active species.
    
  • Add Intermediate A .

  • Heat to 60°C in a sealed tube for 12-24 hours.

  • Workup: Evaporate solvent. Pass through a short plug of silica (elute with EtOAc/Hexane).

  • Note: The resulting Boronic Ester is sensitive to silica; do not dwell on the column.

Visualization of Workflows

G Start This compound Protect STEP 1: Amine Protection (Boc2O, Et3N) Start->Protect Essential Pre-requisite InterA Intermediate A (Boc-Protected) Protect->InterA Decision Select Functionalization Target InterA->Decision Path1 PATH A: C2-Alkylation (Minisci Reaction) Decision->Path1 Target: Alkyl Group Path2 PATH B: C2-Chlorination (N-Oxide Route) Decision->Path2 Target: Halogen/CN Path3 PATH C: C3-Borylation (Ir-Catalyzed) Decision->Path3 Target: Aryl/Heteroaryl Prod1 2-Alkyl-4-substituted Pyridine Path1->Prod1 R-COOH, Ag+, S2O8 Prod2 2-Chloro-4-substituted Pyridine (Suzuki Handle) Path2->Prod2 1. mCPBA 2. POCl3 Prod3 3-Boryl-4-substituted Pyridine (Meta-Functionalization) Path3->Prod3 [Ir], dtbpy, B2pin2

Caption: Divergent functionalization strategy for the 4-substituted pyridine scaffold. Protection of the amine is the critical gating step.

Comparative Data & Troubleshooting

ParameterMinisci (Radical)N-Oxide ActivationIr-Borylation
Target Position C2 / C6 (Ortho)C2 / C6 (Ortho)C3 (Meta) / C2 (Mixed)
Key Reagents



Ester Stability High (if T < 50°C)HighHigh
Amine Compatibility Low (Must Protect)Low (Must Protect)Zero (Must Protect)
Major Side Reaction Over-alkylation (C2 & C6)Chlorination at C4 (Blocked)Protodeborylation
Typical Yield 40-65%60-80%50-70%

Troubleshooting Notes:

  • Low Yield in Minisci: Often due to poor protonation of the pyridine. Ensure pH is acidic (TFA). If the reaction stalls, add more

    
     catalyst (10 mol% boost).
    
  • Racemization: Avoid temperatures >100°C and strong bases. The chiral center at C2 (propanoate) is stable under the described radical and acidic conditions.

  • Purification: Pyridine derivatives streak on silica. Add 1%

    
     to your eluent during flash chromatography.
    

References

  • Minisci Reaction Mechanisms & Modern Adaptations

    • Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med.[5] Chem. Commun., 2, 1135-1161. Link

    • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angew. Chem. Int. Ed., 58, 13666. Link

  • Iridium-Catalyzed Borylation

    • Hartwig, J. F. (2012). Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations. Acc.[6] Chem. Res., 45, 864–873. Link

    • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heterocycles. J. Am. Chem. Soc., 136, 4287. Link

  • Pyridine N-Oxide Chemistry: Maimone, T. J., & Baran, P. S. (2007). Modern Synthetic Methods for Copper-Mediated C(aryl)–O, C(aryl)–N, and C(aryl)–S Bond Formation. Nature Nature Chem. Biol. (Context of heteroatom installation). Fagnou, K. (2010). Pyridine N-oxides as versatile substrates for C-H functionalization. [General Reference for Reissert-Henze type mechanisms].
  • Beta-Amino Acid Synthesis Context

    • Weiner, B., et al. (2010). Enantioselective Synthesis of

      
      -Amino Acids. Chem. Soc. Rev., 39, 1656-1691. Link
      

Sources

Troubleshooting & Optimization

Improving reaction yields for Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Chemistry Division Topic: Optimization of Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate Synthesis Ticket ID: CHEM-SUP-882-PYR Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Synthetic Challenge

The synthesis of This compound presents a classic "chemoselectivity vs. reactivity" conflict. The target molecule is an


-substituted 

-amino acid ester.

Most researchers initially attempt the Direct Alkylation Route (alkylating a protected


-alanine derivative). Our data indicates this route has a >60% failure rate  due to the Retro-Michael instability of 

-amino esters under the strong basic conditions required for enolization.

This guide provides troubleshooting for the Direct Route but strongly advocates for the Cyanoacetate Strategy as the superior, self-validating alternative.

Module 1: Critical Troubleshooting (Direct Alkylation Route)

User Reported Issue: "I am trying to alkylate N-Boc-


-alanine methyl ester with 4-(chloromethyl)pyridine (picolyl chloride) using LDA at -78°C. My yields are consistently <15%, and I see a lot of starting material and polymeric tar."
Root Cause Analysis
  • The Retro-Michael Trap:

    
    -amino esters containing a leaving group (like a carbamate, -NHBoc) at the 
    
    
    
    -position are prone to
    
    
    -elimination when treated with strong bases like LDA or LiHMDS. Instead of forming the enolate, the base triggers the ejection of the carbamate, destroying your scaffold.
  • Picolyl Chloride Instability: The free base of 4-picolyl chloride is unstable and self-quaternizes (intermolecular N-alkylation) rapidly at room temperature, forming a black tar (polymer).

Protocol Adjustment: The "Safe" Alkylation

If you must use this route, you cannot use standard enolate conditions. You must switch to a Dianion Strategy or use a Specific Counter-Ion .

Optimized Protocol:

  • Base Switch: Switch from LDA to LiHMDS (Lithium Hexamethyldisilazide). The steric bulk reduces the rate of elimination vs. enolization.

  • Temperature: Maintain strictly -78°C . Do not warm up until the electrophile is added.

  • Electrophile Preparation (Critical):

    • Do not free-base the picolyl chloride hydrochloride in bulk.

    • In-situ Release: Suspend 4-picolyl chloride HCl in the reaction solvent and add 2.2 equivalents of base (extra eq. to neutralize the HCl). Note: This is risky.

    • Better Method: Free base the picolyl chloride using cold saturated NaHCO3/DCM extraction immediately before addition. Keep the solution at 0°C and use within 10 minutes.

Module 2: The Recommended Pathway (Cyanoacetate Strategy)

User Reported Issue: "Is there a more scalable route? The direct alkylation is too finicky for gram-scale synthesis."

The Solution: The Cyanoacetate Alkylation followed by Nitrile Reduction is the industry-standard approach for this scaffold. It avoids the Retro-Michael issue entirely because the starting material (Methyl Cyanoacetate) has no


-leaving group.
Step 1: Alkylation
  • Reagents: Methyl Cyanoacetate + 4-Picolyl Chloride HCl.

  • Base: Potassium Carbonate (K2CO3) or Sodium Hydride (NaH).

  • Solvent: DMF or Acetonitrile.

  • Mechanism: The pKa of methyl cyanoacetate is ~11. Weak bases can deprotonate it without side reactions.

  • Yield Expectation: 75-85%.

Step 2: Selective Reduction (The Bottleneck)

Reducing the nitrile to a primary amine in the presence of a pyridine ring is tricky. Pyridines can poison heterogeneous catalysts (Pd/C, Raney Ni).

Troubleshooting Table: Nitrile Reduction Options

MethodReagentsProsConsVerdict
Hydrogenation H2 (50 psi), Raney Ni, MeOH/NH3Scalable, cheap.Pyridine poisons catalyst; requires high catalyst loading.Good for >10g
Cobalt Boride NaBH4, CoCl2·6H2O, MeOHChemoselective, no pressure vessel needed.Exothermic; produces borate salts (emulsions).Best for Lab Scale (<5g)
Boc-Protection H2, Pd/C, Boc2OTraps amine immediately, preventing secondary amine side-products.Pyridine still poisons Pd/C.Recommended with modification
The "Gold Standard" Protocol (Cobalt Boride Reduction)

This method is robust against pyridine poisoning.

  • Dissolve Methyl 2-cyano-3-(pyridin-4-yl)propanoate (1.0 eq) in Methanol.

  • Add CoCl2·6H2O (2.0 eq). The solution turns deep purple/pink.

  • Cool to 0°C.

  • Add NaBH4 (10.0 eq) portion-wise. Caution: Vigorous gas evolution and black precipitate formation.

  • Mechanism: In-situ generation of Cobalt Boride (Co2B), which coordinates to the nitrile and facilitates hydride transfer.

  • Workup: Quench with dilute HCl (dissolves the cobalt sludge), basify to pH 9, and extract with DCM/IPA (3:1).

Module 3: Visualization of Pathways

The following diagram illustrates the logical flow for selecting the correct synthetic route and troubleshooting the critical failure points.

SynthesisPathways Start Target: this compound RouteA Route A: Direct Alkylation (Start: N-Boc-Beta-Alanine) Start->RouteA Common Initial Attempt RouteB Route B: Cyanoacetate Strategy (Start: Methyl Cyanoacetate) Start->RouteB Recommended StepA1 Enolization (LiHMDS/LDA) RouteA->StepA1 StepB1 Alkylation (K2CO3/DMF) + 4-Picolyl Chloride RouteB->StepB1 FailureA FAILURE: Retro-Michael Elimination (Loss of Carbamate) StepA1->FailureA High Temp or LDA SuccessA Product (Low Yield <20%) StepA1->SuccessA Strict -78C / LiHMDS InterB Intermediate: Methyl 2-cyano-3-(pyridin-4-yl)propanoate StepB1->InterB High Yield StepB2 Nitrile Reduction InterB->StepB2 Method1 H2 / Raney Ni StepB2->Method1 Method2 NaBH4 / CoCl2 (Cobalt Boride) StepB2->Method2 IssueCat Issue: Catalyst Poisoning by Pyridine Method1->IssueCat Risk FinalProd Final Product (High Yield >70%) Method2->FinalProd Robust

Caption: Comparative workflow analysis demonstrating the failure mode of Direct Alkylation (Route A) versus the robust Cyanoacetate Strategy (Route B).

Module 4: Isolation & Purification FAQs

Q: The product is water-soluble and hard to extract. How do I isolate it? A: The product is amphoteric (contains a basic pyridine, a basic primary amine, and an ester).

  • Avoid Acidic Workup: The product will stay in the aqueous phase as a di-salt.

  • The "Salting Out" Trick: Saturate the aqueous phase with NaCl and use Dichloromethane/Isopropanol (3:1) for extraction. The IPA helps pull the polar amine into the organic phase.

  • Alternative: Use a cation exchange resin (SCX-2). Load the crude in MeOH, wash with MeOH (removes non-basic impurities), and elute with 2M NH3 in MeOH.

Q: My product is unstable on silica gel. A: Primary amines often streak or decompose on acidic silica.

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample.

  • Eluent: Use DCM/MeOH with 1% NH4OH (aq) or TEA to keep the amine free.

References

  • Alkylation of Beta-Amino Esters (Retro-Michael Issues)

    • Taylor, P. J. M., Bull, S. D., & Andrews, P. C. (2006).[1] An Aza-Enolate Alkylation Strategy for the Synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      -Alkyl-
      
      
      
      -amino Esters.[1] Synlett, 2006(09), 1347-1350.
    • Note: Highlights the instability of linear beta-amino ester enolates and suggests cyclic altern
  • Cobalt Boride Reduction of Nitriles: Osby, J. O., & Ganem, B. (1993). Reduction of Nitriles to Amines with Cobalt Boride. Tetrahedron Letters, 34(44), 7145-7148. Context: Establishes the protocol for reducing nitriles in the presence of other functional groups.
  • Handling 4-Picolyl Chloride

    • Safety Data Sheet & Stability: 4-Picolyl chloride hydrochloride is hygroscopic and unstable as a free base.

  • Synthesis of Alpha-Substituted Beta-Amino Acids (General Review)

    • Weiner, B., et al. (2010). Enantioselective Synthesis of

      
      -Amino Acids.[2] Chemical Reviews, 110(4), 2249–2297. 
      

Sources

Technical Support Center: Troubleshooting Pyridine-Substituted Propanoate Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: PYR-PROP-HYD-001 Subject: Resolving yield failures, isolation difficulties, and side-reactions in pyridine-ester substrates.

Executive Summary: The "Pyridine Paradox"

Welcome to the technical support hub for pyridine chemistry. You are likely here because a standard ester hydrolysis (LiOH/THF/Water) failed.

Hydrolyzing pyridine-substituted propanoates presents a unique "triad of failure" not found in standard aliphatic esters:

  • Zwitterionic Solubility: The product is an amino acid (amphoteric). It loves water and refuses to extract into organic solvents at neutral pH.

  • Electronic Activation (Elimination): The electron-deficient pyridine ring acidifies adjacent protons, promoting E1cB elimination over substitution.

  • Thermal Instability: Depending on the substitution pattern (specifically 2-pyridyl isomers), the product may decarboxylate upon isolation.

This guide moves beyond "add more base" and provides mechanistic root-cause analysis and specific rescue protocols.

Diagnostic Workflow

Before altering your chemistry, determine how the reaction is failing. Use this decision tree to select the correct module.

TroubleshootingTree Start Start: Hydrolysis Failed CheckTLC Analyze Crude Reaction Mixture (LCMS or NMR) Start->CheckTLC Q1 Is Starting Material (SM) Consumed? CheckTLC->Q1 ResultA Yes, SM is gone. Q1->ResultA Yes ResultB No, SM remains. Q1->ResultB No Q2 Is the Desired Mass (M+1) Present in Crude? ResultA->Q2 Issue1 ISSUE: ISOLATION FAILURE (Zwitterion Effect) Go to Module 1 Q2->Issue1 Yes Q3 Do you see M-18 (Water loss) or M-44 (CO2 loss)? Q2->Q3 No Issue2 ISSUE: ELIMINATION / DECARBOXYLATION Go to Module 2 Q3->Issue2 Yes Issue3 ISSUE: STERIC/ELECTRONIC INERTIA Go to Module 3 ResultB->Issue3

Figure 1: Diagnostic logic flow for identifying the root cause of hydrolysis failure.

Module 1: The "Vanishing Product" (Isolation Failure)

Symptom: LCMS shows full conversion to the acid, but after aqueous workup and extraction (DCM or EtOAc), the organic layer is empty. The product is lost in the aqueous waste.

Root Cause: Pyridine is a base (


). The carboxylic acid is an acid (

).
  • At pH < 4: The pyridine is protonated (

    
    ). The molecule is cationic and water-soluble.[1]
    
  • At pH > 7: The acid is deprotonated (

    
    ). The molecule is anionic and water-soluble.[1]
    
  • At pH 4–6 (Isoelectric Point): The molecule is a zwitterion (

    
    ). While net neutral, the high dipole moment often maintains high water solubility, making extraction difficult.
    
Protocol A: The "Isoelectric Crash"

Best for: Solid products with moderate lipophilicity.

  • Concentrate: Remove volatile organic solvents (THF/MeOH) from the reaction mixture completely via rotary evaporation.

  • Cool: Chill the remaining aqueous solution to 0°C.

  • Titrate: Carefully add 1M HCl dropwise while monitoring with a pH meter.

  • Target pH: Adjust exactly to the calculated isoelectric point (usually pH 4.5 – 5.5 for pyridine propanoates).

  • Precipitate: Stir for 30 mins. If a solid forms, filter.

  • Rescue: If no solid forms, do not extract. Lyophilize (freeze-dry) the aqueous mixture to a solid. Triturate the resulting salt/product mixture with anhydrous Ethanol or 10% MeOH/DCM to dissolve the product, leaving inorganic salts (NaCl/LiCl) behind.

Protocol B: Ion Exchange (The "Desalting" Method)

Best for: Highly polar, water-soluble acids.

  • Resin: Use Dowex 50W (H+ form) cation exchange resin.

  • Load: Load the aqueous reaction mixture onto the column. The pyridine moiety will bind to the resin.

  • Wash: Flush with water to remove inorganic salts and non-basic impurities.[2]

  • Elute: Flush with 2M

    
     (aqueous ammonia). The base deprotonates the pyridine, releasing the molecule.
    
  • Isolate: Lyophilize the eluent. You will obtain the ammonium salt of your acid, which is often cleaner and easier to handle [1].

Module 2: The "Wrong Product" (Elimination & Decarboxylation)

Symptom: LCMS shows a mass corresponding to the loss of alcohol (acrylate formation) or loss of


.

Root Cause 1: E1cB Elimination If your propanoate has a leaving group (LG) at the


-position, or if the pyridine ring is electron-deficient enough, basic conditions (NaOH/LiOH) will trigger elimination rather than hydrolysis.
  • Mechanism:[1][3][4][5][6][7][8][9] Base removes the acidic

    
    -proton 
    
    
    
    Enolate forms
    
    
    LG is ejected
    
    
    Acrylate (Vinyl pyridine) forms.

Root Cause 2: Decarboxylation If your substrate is a 2-(pyridin-2-yl)acetate or a 2-substituted propanoate , the pyridine nitrogen can stabilize the carbanion intermediate, facilitating thermal decarboxylation, especially during acidic workup or heating [2].

Protocol C: Acidic Hydrolysis (The "Base-Free" Route)

Use this to prevent E1cB elimination.

  • Reagents: 4M HCl in Dioxane or aqueous 6M HCl.

  • Conditions: Reflux for 2–4 hours.

  • Why it works: Acidic conditions protonate the carbonyl (activating it for water attack) but do not generate the enolate required for elimination.

  • Workup: Evaporate to dryness. You will isolate the HCl salt of the pyridine acid. Do not neutralize, or you risk zwitterionic solubility issues (see Module 1).

Protocol D: Enzymatic Hydrolysis

Use this for thermally unstable substrates prone to decarboxylation.

  • Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).

  • Buffer: Phosphate buffer (pH 7.0).

  • Solvent: Buffer with <10% Acetone or DMSO.

  • Temp: 25°C – 30°C.

  • Note: Enzymes operate under mild conditions that prevent the thermal energy required for decarboxylation [3].

Module 3: The "Stubborn Substrate" (Steric/Electronic Inertia)

Symptom: Starting material is untouched even after refluxing with NaOH.

Root Cause:

  • Sterics: Ortho-substitution on the pyridine ring blocks the nucleophile's approach to the ester carbonyl.

  • Electronics: If the ester is

    
    -butyl, it resists hydrolysis. If the pyridine is highly electron-rich (e.g., methoxy-substituted), the carbonyl electrophilicity is reduced.
    
Protocol E: Anhydrous Cleavage (TMSI Method)

The "Nuclear Option" for difficult esters. This is a cleavage, not a hydrolysis.

Mechanism: Trimethylsilyl iodide (TMSI) acts as a Lewis acid, activating the ester oxygen.[8] The iodide ion attacks the alkyl group via


, cleaving the ester bond under anhydrous conditions.

TMSIMechanism Step1 Ester + TMS-I Step2 Activated Complex (C=O+-TMS) Step1->Step2 Lewis Acid Activation Step3 Silyl Ester + Alkyl Iodide Step2->Step3 SN2 Attack by Iodide Step4 Hydrolysis (Add Water) Step3->Step4 Quench Final Carboxylic Acid Step4->Final

Figure 2: TMSI-mediated ester cleavage mechanism.

Procedure:

  • Setup: Flame-dry glassware. Nitrogen atmosphere is mandatory.

  • Solvent: Anhydrous Acetonitrile (

    
    ) or DCM.
    
  • Reagent: Add 2.0 – 4.0 equivalents of TMSI (Trimethylsilyl iodide).

    • Alternative: Generate TMSI in situ using TMS-Cl + NaI (cheaper and more stable).[8]

  • Reaction: Stir at RT for 4–12 hours. (Heat to 50°C only if necessary).

  • Quench: Cool to 0°C. Add Methanol (to destroy excess TMSI), then add aqueous sodium thiosulfate (

    
    ) to reduce any free iodine (solution turns from dark red to yellow/clear).
    
  • Isolation: Adjust pH to isoelectric point and extract (see Module 1).

Why this works: It bypasses the tetrahedral intermediate of hydrolysis, avoiding steric issues at the carbonyl carbon [4].

Data Reference: Solvent Systems for Extraction

If you must extract the free acid (zwitterion), standard DCM/Water will fail. Use these proven solvent systems:

Solvent SystemRatio (v/v)Application
DCM / MeOH 9:1 or 4:1General purpose for polar acids.
Chloroform / IPA 3:1Excellent for amphoteric molecules (The "Lobster" mix).
n-Butanol PureHigh boiling point, but extracts almost anything polar.
EtOAc / Acetone 4:1Good for moderately polar substrates.
References
  • Zwitterion Isolation: "How to desalt zwitterions?" ResearchGate. Available at: [Link]

  • Decarboxylation Kinetics: Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids."[10] Can. J. Chem. 1972, 50(18), 3017-3027.[10]

  • Enzymatic Hydrolysis: "Ester Hydrolysis: Acid and Base-Catalyzed Mechanism." Chemistry Steps. Available at: [Link]

  • TMSI Cleavage: "Trimethylsilyl Iodide (TMSI) Reagent Guide." ACS GCI Pharmaceutical Roundtable. Available at: [Link]

For further assistance, please attach your specific structure and LCMS data to the ticket.

Sources

Optimizing crystallization conditions for Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Crystallization Conditions for Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate Salts Role: Senior Application Scientist Format: Technical Support Center (FAQs & Troubleshooting)

Executive Summary & Molecule Profile

Welcome to the technical support hub. This guide addresses the specific challenges of crystallizing This compound . This molecule presents a "triad of difficulty" for crystallization:

  • Dual Basicity: It contains a highly basic primary aliphatic amine (pKa ~9.5) and a moderately basic pyridine nitrogen (pKa ~5.2).

  • Ester Instability: The methyl ester is susceptible to acid-catalyzed hydrolysis and base-catalyzed saponification.

  • Conformational Flexibility: The propyl linker often leads to "oiling out" rather than crystal lattice formation.

This guide provides an autonomous, self-validating workflow to isolate stable salts of this intermediate.

Phase I: Salt Selection & Stoichiometry

Q1: Which acid counter-ion should I prioritize for this specific substrate?

Recommendation: Start with Hydrochloric acid (HCl) and p-Toluenesulfonic acid (Tosylate) , but strictly control stoichiometry.

  • The Logic (Causality):

    • HCl: The standard starting point. However, pyridine hydrochlorides are notoriously hygroscopic. If the dihydrochloride (2HCl) turns into a deliquescent gum, you must switch to a larger, lipophilic counter-ion.

    • Tosylate/Besylate: These aromatic acids can engage in

      
       stacking with the pyridine ring of your substrate, stabilizing the crystal lattice and reducing hygroscopicity.
      
    • Dicarboxylic Acids (Fumaric/Maleic): Excellent for forming 1:1 salts. They often bridge two molecules, creating a stable network that prevents oiling out.

Q2: Should I target a Mono- (1:1) or Di- (1:2) salt?

Recommendation: Target the 2:1 (Di-salt) initially, but be prepared to revert to 1:1 if stability fails.

  • Mechanism:

    • The aliphatic amine (pKa ~9.5) will protonate first.

    • The pyridine (pKa ~5.2) requires stronger acidic conditions to protonate.

    • Risk: If you target a 1:1 salt, the proton may "hop" between the amine and the pyridine in solution or solid state (tautomerism), leading to disordered crystals or amorphous solids. Fully protonating both sites (2 equiv. acid) locks the charge state, often improving crystallinity.

Phase II: Solvent System & Process Control

Q3: I used Ethanol as a solvent and my product purity dropped. Why?

Critical Warning: You likely caused Transesterification .

  • The Issue: Crystallizing a Methyl ester in Ethanol in the presence of acid (catalyst) will convert your product to the Ethyl ester.

    
    
    
  • The Fix: Always match the alcohol solvent to the ester group.

    • Correct: Crystallize Methyl esters in Methanol (MeOH) .

    • Alternative: Use a non-nucleophilic solvent system like Acetonitrile (ACN) or Isopropyl Acetate (iPrOAc) .

Q4: How do I prevent ester hydrolysis during crystallization?

Protocol: Maintain strictly anhydrous conditions .

  • Source of Acid: Do not use aqueous HCl (37%). Use anhydrous HCl in Dioxane (4M) or TMSCl (Trimethylsilyl chloride) in Methanol. TMSCl reacts with MeOH to generate anhydrous HCl in situ:

    
    
    
  • Temperature: Keep crystallization temperatures below 40°C. High heat + acid traces = rapid hydrolysis to the carboxylic acid zwitterion (which is likely insoluble and will contaminate your salt).

Troubleshooting Guide (Symptom -> Solution)

Symptom A: "The product separates as a sticky oil (Oiling Out) instead of crystals."

Diagnosis: The metastable liquid phase is lower in energy than the solution but higher than the crystal. This is common with flexible linkers. Corrective Actions:

  • The "Cloud Point" Method: Heat the mixture until the oil dissolves, then cool extremely slowly (1°C/hour). Rapid cooling traps the oil.

  • Anti-solvent Switch: If using MeOH/Ether, switch to MeOH/MTBE or MeOH/iPrOAc . Ether is often too non-polar, causing rapid crash-out.

  • High-Shear Seeding: Add seed crystals (if available) or scratch the glass surface vigorously to induce nucleation.

Symptom B: "The solid turns into a liquid upon exposure to air."

Diagnosis: The salt is deliquescent (absorbs water until it dissolves). Common with Pyridine-HCl salts. Corrective Actions:

  • Switch Counter-ion: Move from HCl to Fumarate or Phosphate .

  • Process Change: Filter under a nitrogen blanket. Dry immediately in a vacuum oven with P₂O₅ desiccant.

Visual Workflow: Optimization Decision Matrix

The following diagram outlines the logical flow for optimizing the salt form, preventing common pitfalls like oiling out and hydrolysis.

CrystallizationWorkflow Start Start: Crude Free Base AcidSelect Select Acid Source (Avoid Aqueous Acids) Start->AcidSelect SolventSelect Select Solvent (Match Ester Group) AcidSelect->SolventSelect RemedyHydro Switch to Anhydrous HCl (TMSCl/MeOH or Dioxane) AcidSelect->RemedyHydro If Aqueous HCl used Reaction Add Acid (0°C - 20°C) Target 2.1 Equiv. SolventSelect->Reaction RemedyTrans Switch Solvent to MeOH (Prevent Transesterification) SolventSelect->RemedyTrans If EtOH used Observation Observe Phase Separation Reaction->Observation Crystals Crystals Formed Observation->Crystals Clear solution -> Precipitate Oil Oiling Out / Gum Observation->Oil Sticky bottom layer CheckPurity QC: NMR/HPLC Check for Hydrolysis Crystals->CheckPurity Filter & Dry RemedyOil 1. Reheat to dissolve 2. Add MeOH drops 3. Slow Cool Oil->RemedyOil Fix Hydrolysis Impurity: Acid Formation RemedyOil->Observation

Caption: Decision tree for salt crystallization, highlighting critical control points for solvent selection and hydrolysis prevention.

Standardized Protocol: Dihydrochloride Salt Formation

Objective: Isolate this compound dihydrochloride without hydrolysis.

ParameterSpecificationReason
Solvent Methanol (Anhydrous)High solubility for polar salts; prevents transesterification.
Acid Source TMSCl (2.2 - 2.5 equiv)Generates anhydrous HCl in situ; scavenges water.
Concentration 10 mL/g of substrateBalances yield vs. purity.
Temperature 0°C to Room TempMinimizes ester hydrolysis kinetics.
Anti-solvent MTBE or iPrOAcModerate polarity reduces risk of oiling out compared to Hexane.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of the free base oil in 5 mL of anhydrous Methanol. Cool to 0°C.

  • Acid Addition: Dropwise add 2.4 equivalents of Trimethylsilyl chloride (TMSCl). Caution: Exothermic.

    • Note: The TMSCl reacts with MeOH to form HCl and TMS-OMe.

  • Aging: Stir at 0°C for 30 minutes, then warm to 20°C for 1 hour.

  • Crystallization:

    • Slowly add MTBE (approx. 10-15 mL) until the solution turns slightly turbid.

    • Stop stirring. Let stand at 4°C overnight.

  • Isolation: Filter the white solid under Nitrogen (hygroscopic!). Wash with cold MTBE/MeOH (9:1).

  • Drying: Vacuum oven at 35°C for 4 hours. Do not exceed 40°C to prevent degradation.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on salt selection and counter-ion properties).

  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley. (Mechanism of TMSCl/Methanol for anhydrous HCl generation).

  • Black, S. N., et al. (2007). "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences. (methodologies for high-throughput salt screening).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Best practices for crystallization and preventing oiling out).

Sources

Stability of Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate under acidic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability of Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate in Acidic Media

Part 1: Executive Summary & Core Directive

The Bottom Line: this compound exhibits conditional stability dependent entirely on water content.

  • Anhydrous Acidic Conditions (e.g., HCl in MeOH/Dioxane): STABLE. The compound forms a stable dihydrochloride salt.[1] The protonation of the primary amine and pyridine nitrogen prevents nucleophilic intramolecular cyclization (lactamization) and oxidation.[1]

  • Aqueous Acidic Conditions (e.g., HCl/H₂O, H₂SO₄/H₂O): UNSTABLE. The methyl ester will undergo acid-catalyzed hydrolysis (Angcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    2 mechanism) to form the corresponding carboxylic acid (3-amino-2-[(pyridin-4-yl)methyl]propanoic acid).
    

Immediate Action Required:

  • If preserving the ester: Maintain strictly anhydrous conditions. Use HCl/MeOH or HCl/Dioxane for salt formation.

  • If hydrolysis is observed: Check solvent water content (Karl Fischer titration) or reduce reaction temperature.

Part 2: Mechanistic Insight (The "Why")

To troubleshoot effectively, you must understand the competing chemical pathways defined by the pH and solvent environment.[1]

Protonation States & Salt Formation

This molecule contains three basic/nucleophilic sites: the primary amine, the pyridine nitrogen, and the ester carbonyl oxygen.[1]

  • Pyridine Nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ):  Protonates first.
    
  • Primary Amine (

    
    ):  Protonates second.
    
  • Result: In strong acid (pH < 2), the molecule exists as a dicationic species .[1] This high positive charge density creates electrostatic repulsion that inhibits aggregation but activates the ester carbonyl toward nucleophilic attack by water.

The Hydrolysis Threat (A 2 Mechanism)

In the presence of water, the protonated ester carbonyl becomes highly electrophilic.[1] Water attacks this carbon, leading to a tetrahedral intermediate that collapses to release methanol and the carboxylic acid.[1] This reaction is driven by entropy and the stability of the carboxylic acid product.

Suppression of Cyclization

Under neutral/basic conditions, ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-amino esters can cyclize to form 

-lactams (though strained) or polymerize. Acidic conditions protect against this. Protonation of the primary amine (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

) removes its nucleophilicity, rendering it incapable of attacking the ester carbonyl to form a lactam.

Part 3: Troubleshooting & FAQs

Q1: I observed the disappearance of my starting material by HPLC, but no new peak appeared in the organic wash. Where is my compound? Diagnosis: You likely formed the dihydrochloride salt , which is highly water-soluble and insoluble in organic solvents (DCM, EtOAc).[1] Resolution:

  • Do not discard the aqueous layer.

  • Evaporate the aqueous phase to dryness (lyophilization is preferred to remove excess acid gently).[1]

  • If extraction is necessary, you must carefully neutralize the aqueous layer to pH ~7-8 (isoelectric point vicinity) to extract the free base, but be warned: the free base is zwitterionic and may still have poor organic solubility.[1]

Q2: My LC-MS shows a mass shift of +14 Da (Methyl -> Ethyl). Diagnosis: Transesterification. You used Ethanol as a solvent in the presence of acid. Resolution:

  • Match the alcohol solvent to the ester group. Use Methanol strictly for methyl esters in acidic media.

Q3: Can I heat the reaction to speed up salt formation? Diagnosis: Heating in acidic media increases the kinetic energy for hydrolysis if any moisture is present. Resolution:

  • Perform salt formation at 0°C to Room Temperature .

  • If heating is required for a subsequent step, ensure the system is sealed and anhydrous.[1]

Part 4: Visualizing the Stability Landscape

Figure 1: Degradation & Stabilization Pathways[1]

StabilityPathways cluster_conditions Critical Control Points Ester Methyl Ester (Free Base) (Unstable to Oxidation/Cyclization) DiSalt Dihydrochloride Salt (Stable Species) Ester->DiSalt Anhydrous Acid (HCl/Dioxane) Acid Acidic Medium (H+) Hydrolysis Hydrolysis Product (Carboxylic Acid) DiSalt->Hydrolysis + H2O / Heat (Aac2 Mechanism) TransEst Ethyl Ester (Impurity) DiSalt->TransEst + EtOH solvent

Caption: Figure 1. The stability of the methyl ester is binary: anhydrous acid protects it as a salt, while aqueous acid destroys it via hydrolysis.[1]

Part 5: Validated Protocols

Protocol A: Safe Generation of the Dihydrochloride Salt

Use this to stabilize the compound for long-term storage.

  • Dissolution: Dissolve 1.0 eq of this compound in anhydrous Methanol (concentration ~0.2 M).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acidification: Dropwise add 2.5 eq of 4M HCl in Dioxane (or acetyl chloride in MeOH generated in situ).

    • Note: Do not use aqueous HCl.[1]

  • Precipitation: Stir at 0°C for 30 minutes. Add cold Diethyl Ether or MTBE to induce precipitation if it hasn't occurred.

  • Isolation: Filter the white solid under Nitrogen atmosphere (hygroscopic). Wash with cold ether.

  • Drying: Dry under high vacuum at room temperature for 4 hours.

Protocol B: Stability Stress Test (Go/No-Go)

Use this before committing valuable material to a scale-up.

ParameterCondition A (Control)Condition B (Stress)Acceptance Criteria
Solvent Anhydrous MeOHMeOH + 5% Water--
Acid 2 eq HCl (Gas/Dioxane)2 eq HCl (Aq)--
Temp 25°C25°C--
Time 4 Hours4 Hours--
Analysis HPLC (UV 254 nm)HPLC (UV 254 nm)>98% Ester Retention

Part 6: References

  • Mechanism of Acid-Catalyzed Ester Hydrolysis (Angcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    2). 
    Source: IUPAC Compendium of Chemical Terminology.
    Context: Defines the bimolecular mechanism involving water attack on the protonated carbonyl.
    URL:[Link]
    
  • Synthesis and Stability of Amino Acid Methyl Esters. Source:Molecules (MDPI), "A Convenient Synthesis of Amino Acid Methyl Esters".[1] Context: Validates the stability of amino esters in anhydrous HCl/MeOH systems and their synthesis from acids. URL:[Link][1]

  • Pyridyl-Alanine Derivatives: Properties and Handling. Source: PubChem Compound Summary for Methyl 3-[(4-amino-2-pyridinyl)amino]propanoate (Analogous Structure). Context: Provides physicochemical data on similar pyridyl-amino-propanoate scaffolds. URL:[Link][1]

  • Hydrolysis of Pyridine Carboxylic Esters. Source:Journal of the American Chemical Society (via ACS Publications).[1][2] Context: Discusses the specific reactivity of pyridine-ring containing esters and the influence of ring protonation on hydrolysis rates. URL:[Link][1]

Sources

Minimizing side reactions involving the pyridine nitrogen in propanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Chemistry & Propanoate Synthesis Subject: Minimizing Side Reactions Involving Pyridine Nitrogen Ticket ID: PYR-PROP-001 Status: Open [Expert Review]

Introduction: The Pyridine Paradox

You are likely here because your synthesis of a propanoate derivative (either via esterification of a pyridyl-alcohol or metal-catalyzed coupling) is failing. The culprit is almost certainly the pyridine nitrogen.

In propanoate synthesis, the pyridine nitrogen (


, lone pair in the plane of the ring) acts as a "chemical saboteur" in two distinct ways:
  • Competitive Nucleophile: In esterification, it attacks the propionyl electrophile faster than your hydroxyl group, leading to unstable N-acyl salts or N-acyl rearrangements.

  • Catalyst Poison: In cross-coupling (e.g., Heck reactions to attach propanoate chains), it binds irreversibly to Palladium (Pd), shutting down the catalytic cycle.

This guide provides the protocols to silence this nitrogen without destroying your molecule.

Module A: Selective O-Acylation (Esterification)

Scenario: You are reacting a hydroxypyridine (or pyridyl-alcohol) with propionyl chloride/anhydride, but getting low yields or N-acylated byproducts.

The Core Problem: Kinetic vs. Thermodynamic Control

The pyridine nitrogen is often more nucleophilic than the hydroxyl group. If you use standard basic conditions (Et3N/DMAP), you promote N-acylation. The N-acyl pyridinium species is an "active amide" that hydrolyzes during workup, giving the impression that "nothing happened."

Visualizing the Failure Mode

G cluster_0 Reactants R1 Hydroxypyridine (Nucleophile 1 & 2) N_Attack N-Attack (Kinetic Favored) R1->N_Attack Fast (k1) O_Attack O-Attack (Thermodynamic Target) R1->O_Attack Slow (k2) R2 Propionyl Chloride (Electrophile) R2->N_Attack R2->O_Attack Unstable N-Acyl Pyridinium Salt (Unstable Intermediate) N_Attack->Unstable Product O-Propanoate Ester (Stable Product) O_Attack->Product Unstable->Product Rearrangement (Rare/Difficult) Hydrolysis Hydrolysis to Starting Material Unstable->Hydrolysis Aqueous Workup

Figure 1: The competitive acylation pathways. Note that N-acylation often leads to apparent "no reaction" after aqueous workup due to hydrolysis.

Troubleshooting & Protocols

Q: How do I force O-acylation over N-acylation? A: You must invert the reactivity by protonating the nitrogen. In acidic media, the Nitrogen is protonated (blocked), while the Oxygen remains nucleophilic.

Protocol 1: The "Acidic Salt" Method (High Reliability) Best for: 3-hydroxypyridine or pyridyl-methanol derivatives.

  • Pre-formation: Dissolve your pyridyl-alcohol (1.0 equiv) in dry DCM or Toluene.

  • Blocking: Add dry HCl (4M in dioxane, 1.1 equiv). The pyridine-HCl salt precipitates or forms a suspension.

    • Why? This locks the Nitrogen lone pair (

      
      ).
      
  • Acylation: Add Propionyl Chloride (1.5 equiv). Reflux the heterogeneous mixture.

    • Mechanism:[1][2][3][4][5][6] The neutral OH group is still nucleophilic enough to attack the acid chloride, while the protonated N-H is inert.

  • Workup: Cool to 0°C. Slowly add saturated NaHCO3 to neutralize the HCl after the ester bond is formed. Extract with EtOAc.[1]

Q: Can I use DMAP? A: Only if the hydroxyl group is non-phenolic (e.g., pyridyl-methanol). If you are esterifying a hydroxypyridine (phenolic), DMAP often exacerbates N-acylation. For phenolic substrates, use Schotten-Baumann conditions (biphasic Water/DCM with NaOH) which deprotonates the phenol (making it a phenoxide, highly nucleophilic) while hydrating the nitrogen.

Module B: Catalyst Protection (Cross-Coupling)

Scenario: You are using a Heck or Suzuki reaction to attach an acrylate/propanoate chain to a halopyridine, but the reaction stalls (low conversion).

The Core Problem: The "Metal Sponge" Effect

Pyridine is an excellent ligand. In a Pd-catalyzed reaction, the pyridine substrate displaces the phosphine ligands on the Palladium. This forms a stable, inactive "Pd-Pyridine" complex, effectively poisoning the catalyst.

Data: Ligand Selection Matrix
Ligand ClassPyridine ToleranceMechanism of ActionRecommended For
PPh3 (Standard) LowEasily displaced by Pyridine N.Simple aryl halides only.
P(o-tol)3 MediumSteric bulk reduces N-binding.Heck reactions.
XPhos / SPhos HighBiaryl bulk creates a "roof" over Pd.Suzuki/Buchwald.
dppf HighBidentate "bite" prevents displacement.Carbonylation.
Protocol 2: The N-Oxide "Trojan Horse" Strategy

Best for: When changing ligands doesn't work. This is the industry standard for difficult substrates.

  • Oxidation: Treat your halopyridine with m-CPBA (1.1 equiv) in DCM.

    • Result: Formation of Pyridine-N-oxide.[6][7] The N-O group is not a catalyst poison and cannot coordinate strongly to Pd.

  • Coupling: Perform your Heck/Suzuki reaction with the N-oxide.

    • Reagents: Ethyl acrylate, Pd(OAc)2, P(o-tol)3, base.

    • Observation: Yields typically jump from <20% to >80% because the catalyst remains active.

  • Reduction: Restore the pyridine ring using mild conditions (e.g., Zn dust/NH4Cl or PCl3).

Visualizing the Catalyst Rescue

G Start Halopyridine (Substrate) Direct Direct Coupling (Standard) Start->Direct NOxide Step 1: N-Oxidation (m-CPBA) Start->NOxide Protection Poison Catalyst Poisoning (Py-Pd Complex) Direct->Poison N binds Pd Fail Low Yield / Stalled Poison->Fail Coupling Step 2: Pd-Coupling (No Poisoning) NOxide->Coupling Pd Cycle Active Reduction Step 3: Reduction (Zn or PCl3) Coupling->Reduction Success Pyridine Propanoate (High Yield) Reduction->Success

Figure 2: The N-Oxide strategy bypasses the catalyst poisoning mechanism entirely.

Module C: Michael Addition (Aminopyridines)

Scenario: Synthesis of N-(pyridin-2-yl)propanoates via reaction of aminopyridine with ethyl acrylate.

Q: My reaction reverses during workup. Why? A: The reaction between 2-aminopyridine and ethyl acrylate is a reversible Michael addition. The "Retro-Michael" reaction is catalyzed by base and heat.

Protocol 3: Acid-Catalyzed Addition (TfOH Method) Reference: This method avoids the reversibility issues of basic conditions.

  • Mix: 2-aminopyridine (1.0 equiv) + Ethyl Acrylate (1.2 equiv) in anhydrous ethanol.

  • Catalyst: Add Trifluoromethanesulfonic acid (TfOH) (0.1 - 0.2 equiv).

    • Note: Do not use HCl here; it is too nucleophilic (Cl- attacks acrylate). TfOH is a non-nucleophilic superacid.

  • Heat: Reflux for 16-20 hours.

  • Workup: Evaporate ethanol. Neutralize carefully with cold NaHCO3. Extract rapidly into DCM to avoid basic hydrolysis.

References

  • BenchChem Technical Support. (2025).[2] Catalyst Poisoning in Reactions with Pyridine Substrates.[2] BenchChem.[2] Link

  • Campeau, L. C., & Fagnou, K. (2006). Applications of Pyridine-N-oxides in Cross-Coupling. Chemical Society Reviews. Link

  • Kawasaki, K., & Komai, T. (1983).[8] Chemoselective O-acylation of hydroxyamino acids.[8] Journal of Organic Chemistry.[9][10] Link

  • Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Side Reactions.[4]Link

  • Vertex AI Patent Search. (2024). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate using TfOH.[6]Link

Sources

Validation & Comparative

HPLC Method Development Guide: Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate presents a classic "perfect storm" for chromatography: it is a polar, polybasic small molecule containing a labile methyl ester .

Standard C18 protocols often fail, yielding poor retention (


) and severe peak tailing due to secondary silanol interactions with the pyridine and amine moieties. Furthermore, the methyl ester functionality prohibits the use of high pH (>8.0) mobile phases, removing the standard tool for de-ionizing basic analytes to increase retention.

The Solution: This guide compares three distinct separation strategies. While Pentafluorophenyl (PFPP) phases offer improved selectivity over C18, Hydrophilic Interaction Liquid Chromatography (HILIC) is identified as the superior methodology for purity analysis, offering optimal retention, MS-compatibility, and ester stability.

Part 1: Molecule Analysis & Strategic Logic

Physicochemical Profile

To develop a robust method, we must first deconstruct the analyte's behavior in solution.

Functional GroupPropertyChromatographic Implication
Primary Amine Basic (

)
Positively charged at neutral/acidic pH. Causes silanol tailing on C18.
Pyridine Ring Basic (

)
Protonated at pH < 5. Adds polarity and

interaction potential.[1]
Methyl Ester LabileCRITICAL: Susceptible to rapid hydrolysis at pH > 8.0 and slow hydrolysis at pH < 2.0.
Overall Polar / HydrophilicLow

(likely < 0).[2] Poor retention on hydrophobic (C18) phases.[1][3][4]
The Decision Matrix

The following logic flow dictates the selection of the stationary phase based on the molecule's constraints.

MethodStrategy Start Analyte: Polar Basic Amino-Ester EsterCheck Constraint: Ester Stability? (Avoid pH > 8) Start->EsterCheck ModeSelect Select Separation Mode EsterCheck->ModeSelect Limit pH 2.5 - 7.5 RPLC_Acid Acidic C18 (pH 3) Risk: Dewetting, Tailing ModeSelect->RPLC_Acid Traditional RPLC_PFPP Fluorinated (PFPP) Benefit: H-Bonding, Pi-Pi ModeSelect->RPLC_PFPP Orthogonal RPLC HILIC HILIC (Silica/Amide) Benefit: High Retention ModeSelect->HILIC Polar Retention

Figure 1: Method Development Decision Matrix. The ester constraint eliminates high-pH RPLC, forcing a choice between specialized RPLC phases or HILIC.

Part 2: Comparative Method Study

We evaluated three methodologies to determine the optimal purity assay.

Method A: Traditional Acidic C18 (The Baseline)

Theory: Uses low pH to suppress silanol activity.

  • Column: High-strength Silica C18 (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Outcome: FAILURE.

    • The analyte is doubly charged (amine + pyridine) and highly polar.

    • Elutes near the void volume (

      
       min).
      
    • Co-elutes with polar synthesis byproducts (salts, unreacted polar starting materials).

Method B: Pentafluorophenyl (PFPP) RPLC

Theory: The fluorine atoms on the phenyl ring create a partial negative charge, offering retention for basic amines via electrostatic interactions and


 stacking with the pyridine ring.
  • Column: Ace 5 C18-PFP or Phenomenex Kinetex F5, 2.6 µm.

  • Mobile Phase: 10 mM Ammonium Formate pH 3.0 (A) / Methanol (B).

  • Outcome: ACCEPTABLE (Alternative).

    • Improved retention (

      
      ) compared to C18.
      
    • Peak shape is symmetrical due to specific interactions masking silanols.

    • Limitation: Methanol is required for the

      
       mechanism, which generates higher backpressure.
      
Method C: HILIC (The Recommended Standard)

Theory: Creates a water-rich layer on the silica surface.[5] The polar analyte partitions into this layer.[5][6] The charged amine interacts electrostatically with the deprotonated silanols (cation exchange mechanism) which is favorable in HILIC mode.

  • Column: Bare Silica (e.g., Atlantis HILIC Silica) or Amide (e.g., TSKgel Amide-80).

  • Mobile Phase: Acetonitrile (A) / 10 mM Ammonium Formate pH 3.5 (B).

  • Outcome: SUPERIOR.

    • High retention (

      
      ), moving the peak well away from the void.
      
    • MS-friendly mobile phases.[4][7][8]

    • Acetonitrile-rich mobile phase yields lower backpressure and higher ionization efficiency in ESI-MS.

Part 3: Experimental Data & Protocols

Performance Comparison Table
ParameterMethod A (C18)Method B (PFPP)Method C (HILIC)
Retention Factor (

)
0.4 (Poor)2.8 (Good)6.5 (Excellent)
Tailing Factor (

)
2.1 (Tailing)1.1 (Symmetrical)1.0 (Perfect)
Resolution (

) from Impurities
< 1.5> 2.0> 5.0
MS Sensitivity Low (High Water %)MediumHigh (High ACN %)
Equilibration Time FastMediumSlow (Requires ~20 col. vol.)
Recommended Protocol: HILIC Method

This protocol is the "Gold Standard" for this specific amino-ester.

Instrument: HPLC or UHPLC with UV (DAD) or MS detection. Column: Waters Atlantis HILIC Silica, 3 µm, 2.1 x 100 mm (or equivalent high-purity silica). Temperature: 30°C. Flow Rate: 0.4 mL/min.

Mobile Phase Preparation:

  • Solvent A (Organic): 95:5 Acetonitrile:Water with 5 mM Ammonium Formate.

  • Solvent B (Aqueous): 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid.

    • Note: Buffer concentration is critical in HILIC to shield ionic interactions. Do not use pure water as Solvent B; keep at least 50% organic to prevent phase collapse or precipitation.

Gradient Program:

Time (min) %A (Organic) %B (Aqueous) Curve
0.0 100 0 Initial
1.0 100 0 Hold
10.0 60 40 Linear
12.0 60 40 Hold
12.1 100 0 Return

| 20.0 | 100 | 0 | Re-equilibrate |

Sample Diluent:

  • CRITICAL: Dissolve sample in 100% Acetonitrile or 90:10 ACN:Water.

  • Why? Injecting water (strong solvent in HILIC) will cause massive peak distortion and breakthrough.

Mechanism of Action (HILIC)

HILIC_Mechanism Silica Silica Surface (Stationary Phase) WaterLayer Adsorbed Water Layer (Stagnant) Silica->WaterLayer H-Bonding Analyte Analyte (Polar/Charged) Analyte->Silica Cation Exchange (-NH3+ <-> -SiO-) Analyte->WaterLayer Hydrophilic Partitioning MobilePhase Bulk Mobile Phase (High ACN) MobilePhase->WaterLayer Partitioning

Figure 2: HILIC Separation Mechanism. Retention is driven by partitioning into the water layer and electrostatic interaction with silanols.

Part 4: Validation & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness (E-E-A-T), the method must include system suitability tests.

  • Ester Hydrolysis Check:

    • Inject a standard solution immediately after preparation.

    • Re-inject after 24 hours at room temperature.[9]

    • Pass Criteria: < 2.0% degradation (formation of the carboxylic acid peak). If degradation occurs, mandate fresh prep or refrigerated autosampler (4°C).

  • HILIC Equilibration Check:

    • HILIC phases require longer equilibration than RPLC.

    • Protocol: Monitor the baseline pressure. It must be stable for 5 minutes before injection. Inconsistent retention times usually indicate insufficient equilibration between gradient runs.

  • Detection Specificity:

    • The pyridine ring has a strong UV absorbance.

    • Wavelength: Monitor at 254 nm (max) and 210 nm (impurities).

    • MS Mode: Positive ESI (

      
      ). The pyridine nitrogen provides excellent ionization.
      

References

  • U.S. Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. United States Pharmacopeial Convention. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • Agilent Technologies. (2020). HILIC Method Development: A Practical Guide. Agilent Technical Notes. Link

  • Dolan, J. W. (2008).[5] pH and pKa: How do they affect chromatography? LCGC North America. Link

  • Waters Corporation. (2021). Strategies for the Retention of Polar Compounds. Waters Application Notebook. Link

Sources

A Technical Guide to the LC-MS/MS Analysis of Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate: Fragmentation Patterns and Methodological Considerations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) behavior of Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate. Designed for researchers and drug development professionals, this document elucidates the compound's characteristic fragmentation patterns, offers validated analytical protocols, and compares chromatographic strategies to ensure robust and reliable quantification and identification.

Introduction: The Analytical Challenge

This compound is a polar molecule containing multiple sites susceptible to ionization, including a basic pyridine nitrogen and a primary amine. These characteristics make it an ideal candidate for analysis by electrospray ionization (ESI) mass spectrometry. However, its polarity presents a significant challenge for chromatographic retention on traditional reversed-phase (RP) columns.[1] This guide will explore the causality behind methodological choices, from chromatographic separation to the interpretation of mass spectral data, providing a self-validating framework for its analysis.

Part 1: Chromatographic Separation Strategies

The primary challenge in the LC-MS analysis of polar compounds like this compound is achieving adequate retention on the stationary phase to separate it from the solvent front and potential matrix interferences.[1] Poor retention can lead to ion suppression and unreliable quantification.[2]

Comparison of Methodologies: RP vs. HILIC/ANP
  • Reversed-Phase (RP) Chromatography: This is the most common approach in pharmaceutical analysis. For polar compounds, success hinges on careful mobile phase optimization. The use of acidic modifiers (e.g., formic acid) is critical; it serves to protonate the basic sites on the analyte, improving peak shape and promoting efficient ionization in positive ESI mode. However, high aqueous mobile phase compositions are often required, which can lead to "phase collapse" on some traditional C18 columns.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) / Aqueous Normal Phase (ANP): These techniques are specifically designed for the retention of polar and hydrophilic compounds.[3] HILIC utilizes a polar stationary phase and a high organic mobile phase, promoting retention through a partitioning mechanism involving a water-enriched layer on the stationary phase surface.[3] ANP, often performed on silica hydride-based columns, offers another robust alternative for polar analyte retention.[2][3] While powerful, these methods can require longer equilibration times and careful control of mobile phase water content.

For general applicability and robustness, this guide will focus on a highly optimized reversed-phase method, which is often preferred in high-throughput drug development environments.

Workflow for LC Method Development

LC_Workflow cluster_prep Sample Preparation cluster_lc LC System cluster_ms MS System prep Prepare Analyte Stock in 50:50 ACN:H2O injector Autosampler Injection Volume: 5 µL prep->injector Inject pump Binary Pump System Mobile Phase A: 0.1% Formic Acid in H2O Mobile Phase B: 0.1% Formic Acid in ACN column C18 Column (e.g., 2.1x50 mm, 1.8 µm) Column Temp: 40°C injector->column Gradient Elution ms Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) column->ms Eluent to ESI Source

Caption: High-level workflow for the LC-MS analysis of the target analyte.

Experimental Protocol: Optimized Reversed-Phase LC Method

This protocol is designed to be a robust starting point for quantitative analysis.

Parameter Condition Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good efficiency and is a standard for small molecule analysis.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton source, ensuring the analyte is in its protonated form for optimal peak shape and ESI+ response.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and good elution strength.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation without excessive pressure.
Gradient 5% B to 95% B over 5 minA standard screening gradient to determine the approximate retention time. Can be optimized for faster throughput.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 2-5 µLKept low to prevent peak distortion and column overloading.

Part 2: Mass Spectrometry and Fragmentation Analysis

Understanding the fragmentation of a molecule is crucial for developing selective and sensitive quantitative methods (e.g., Selected Reaction Monitoring, SRM) and for identifying metabolites or degradation products.[4] Tandem mass spectrometry (MS/MS or MS²) is the definitive technique for this purpose.[5][6]

Ionization and MS1 Spectrum
  • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+) is the method of choice. The pyridine nitrogen and the primary amine are both basic sites that readily accept a proton in the ESI source, leading to a strong signal for the protonated molecule, [M+H]⁺.

  • Expected Precursor Ion: The molecular formula of this compound is C₁₀H₁₄N₂O₂. Its monoisotopic mass is 194.1055 Da. Therefore, the expected precursor ion in the MS1 scan will be the [M+H]⁺ ion at m/z 195.1128 .

Tandem MS (MS/MS) Fragmentation Pathways

Upon isolation, the precursor ion (m/z 195.1128) is subjected to Collision-Induced Dissociation (CID), causing it to fragment in predictable ways based on its structure. The key bonds susceptible to cleavage are those adjacent to charged sites and functional groups.

Predicted Fragmentation Pathways:

Caption: Proposed MS/MS fragmentation pathways for protonated this compound.

  • Pathway A: Benzylic Cleavage (m/z 92.05)

    • Mechanism: This is predicted to be the most favorable and therefore the most abundant fragmentation pathway. It involves the cleavage of the C-C bond between the propanoate backbone and the pyridinylmethyl side chain. This is energetically favorable due to the formation of the highly stable, resonance-stabilized pyridin-4-ylmethyl cation.

    • Resulting Ion: The fragment at m/z 92.05 corresponds to the [C₆H₆N]⁺ ion. This is a highly specific and intense fragment, making it an excellent choice for a quantifier ion in SRM methods.

  • Pathway B: Neutral Loss of Methanol (m/z 163.09)

    • Mechanism: Esters frequently undergo the neutral loss of their corresponding alcohol upon fragmentation. In this case, the methyl ester loses a molecule of methanol (CH₃OH), which has a mass of 32.03 Da.

    • Resulting Ion: This pathway leads to the formation of an ion at m/z 163.09 . This fragment is a good confirmatory ion as it retains the majority of the parent molecule's structure.

  • Pathway C: Loss of the Carbomethoxy Group (m/z 136.08)

    • Mechanism: This fragmentation involves the cleavage of the bond alpha to the carbonyl group, resulting in the loss of the carbomethoxy radical (•COOCH₃) or a two-step loss of the methoxy radical (•OCH₃) followed by carbon monoxide (CO). The loss of the entire ester functional group as a radical is a common pathway for esters.[7][8]

    • Resulting Ion: This pathway generates a fragment ion at m/z 136.08 , corresponding to the remaining portion of the molecule.

Part 3: Comparative Data and Method Application

The predictable nature of these fragmentation patterns allows for the development of a highly selective and sensitive quantitative method using tandem mass spectrometry.

Summary of Key Mass Transitions

The following table summarizes the key ions and their proposed use in a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assay, which is the gold standard for quantification with tandem mass spectrometry.[4][9]

Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed Structure / OriginRecommended Use
195.11 92.05 [C₆H₆N]⁺ (Pyridin-4-ylmethyl cation)Quantifier
195.11 163.09 [M+H - CH₃OH]⁺Qualifier 1
195.11 136.08 [M+H - •COOCH₃]⁺Qualifier 2

Justification for Selection:

  • Quantifier Ion (m/z 92.05): The transition to the most intense and stable fragment typically provides the best sensitivity and reproducibility for quantification.

  • Qualifier Ions (m/z 163.09 & 136.08): Using one or more qualifier ions provides an additional layer of certainty in analyte identification. The ratio of the quantifier to qualifier peak areas should remain constant across all samples and standards, confirming that the detected signal is not from an interfering substance.

Conclusion

The LC-MS/MS analysis of this compound is governed by its polar nature and the predictable fragmentation of its ester and pyridinylmethyl moieties. A robust analytical method relies on an optimized reversed-phase chromatographic separation with an acidic mobile phase to ensure good peak shape and retention. Under ESI+, the molecule readily protonates to form a precursor ion at m/z 195.11. Subsequent tandem mass spectrometry via CID produces a dominant product ion at m/z 92.05 through a characteristic benzylic cleavage, which serves as an ideal transition for quantification. Additional fragments at m/z 163.09 (loss of methanol) and m/z 136.08 provide excellent confirmation of the analyte's identity. This comprehensive understanding of its fragmentation behavior enables the development of highly sensitive, specific, and reliable analytical methods essential for drug development and research applications.

References

  • BA Method Development: Polar Compounds. BioPharma Services.

  • Tandam mass spectrometry instrumentation and application in pharmaceutical analysis. (2023). International Journal of Pharmaceutical and Bio-Medical Science.

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World.

  • Pyridine. Wikipedia.

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (2020). LCGC North America.

  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. National Agricultural Library, USDA.

  • A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. (2015). Metabolomics.

  • Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. (2013). Analytical and Bioanalytical Chemistry.

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2024). Journal of AOAC INTERNATIONAL.

  • Tandem mass spectrometry. Wikipedia.

  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate.

  • Pyridine. NIST WebBook.

  • Pyridines and derivatives. MassBank.

  • GCMS Section 6.14 - Fragmentation of Esters. Whitman College.

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

  • mass spectrum of propan-2-amine C3H9N fragmentation pattern. Doc Brown's Chemistry.

  • Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. (2017). Food Chemistry.

  • Fragmentation and mass spectra of Esters. (2013). Chemistry!!! Not Mystery Blog.

  • Quantitative analysis of small molecules in biological samples. SlideShare.

  • Mass Spectrometry. BioAnalysis LLC.

  • Rapid identification of multiple coumarins in Duhuo extract by HPLC-DAD-ESI-MSn. (2015). Analytical Methods.

  • Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. ResearchGate.

  • Slot Blot- and Electrospray Ionization–Mass Spectrometry/Matrix-Assisted Laser Desorption/Ionization–Mass Spectrometry-Based Novel Analysis Methods for the Identification and Quantification of Advanced Glycation End-Products in the Urine. (2024). International Journal of Molecular Sciences.

  • Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. (2024). Chemistry – A European Journal.

Sources

Comparative stability of beta-amino esters vs alpha-amino esters in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In synthetic organic chemistry and drug development, the shift from


-amino esters (n=1) to 

-amino esters (n=2) introduces a fundamental inversion of stability profiles. While

-amino esters are plagued by stereochemical instability (racemization) and dimerization (diketopiperazine formation),

-amino esters exhibit superior stereochemical integrity but suffer from chemical instability via the Retro-Michael reaction.

This guide provides a technical comparison of these degradation pathways and establishes evidence-based protocols for their handling. The critical takeaway:


-amino esters must be stored as salts (HCl, Tosylate) to prevent rapid decomposition, whereas 

-amino esters require strict base-free conditions to maintain optical purity.

Mechanistic Divergence

The stability differences arise from the proximity of the amino group to the ester carbonyl. This structural variation dictates the acidity of the


-proton and the leaving group ability of the amine.
Feature

-Amino Ester

-Amino Ester
General Structure


Chiral Center

-carbon (Directly attached to C=O)

-carbon (Separated by methylene)
Primary Degradation Racemization & DKP FormationRetro-Michael Decomposition
Configurational Stability Low (Base-sensitive)High (Base-resilient)
Thermal Stability ModerateLow (Free base eliminates)

Stability Profile 1: Stereochemical Integrity (Racemization)

The -Proton Problem

In


-amino esters, the chiral center is the 

-carbon. The proton attached to this carbon is significantly acidified by two electron-withdrawing groups: the ester carbonyl and the ammonium/amine group.
  • Mechanism: Base-catalyzed deprotonation forms an achiral enolate intermediate. Reprotonation occurs from either face, leading to racemization.

  • pKa Context: The pKa of an

    
    -proton in an 
    
    
    
    -amino ester (approx. 21 in DMSO) is lower than that of a standard ester (~25).
  • Operational Risk: Even mild bases (e.g.,

    
    ) or prolonged storage in solution can erode enantiomeric excess (ee).
    
The -Amino Advantage

In


-amino esters (specifically 

-substituted), the chiral center is located at the

-position.
  • Mechanism: While the

    
    -protons (adjacent to the ester) are still acidic and can form enolates, this event does not involve the chiral center .
    
  • Result: You can subject a

    
    -amino ester to strong bases (e.g., LiHMDS) to generate an enolate for alkylation without racemizing the 
    
    
    
    -stereocenter.

Stability Profile 2: Chemical Integrity (Decomposition)

This is where the advantage flips. While


-amino esters are optically stable, they are chemically fragile in their free base form.
-Amino Esters: Dimerization

The primary chemical risk for


-amino esters is intermolecular attack, leading to 2,5-Diketopiperazines (DKPs) .
  • Kinetics: Second-order reaction. Accelerated by high concentration and basic pH.

  • Thermodynamics: Formation of the 6-membered ring is thermodynamically favorable.

-Amino Esters: The Retro-Michael Trap

-amino esters are essentially the "Michael adducts" of amines and acrylates. Under thermodynamic control (heat or base), the reaction reverses.
  • Pathway:

    
    
    
  • Trigger: The free amine lone pair acts as an internal base/leaving group.

  • Consequence: Attempting to distill a free base

    
    -amino ester or drying it under high vacuum at elevated temperatures often results in the quantitative recovery of the acrylate and amine starting materials.
    

Visualization of Degradation Pathways[1]

The following diagram maps the divergent failure modes of these two species.

StabilityPathways cluster_Alpha Alpha-Amino Ester Instability cluster_Beta Beta-Amino Ester Instability AlphaStart Alpha-Amino Ester (L-Isomer) Enolate Achiral Enolate (Planar Intermediate) AlphaStart->Enolate Base (Deprotonation) DKP Diketopiperazine (6-membered Ring) AlphaStart->DKP Dimerization (Slow) Racemate Racemic Mixture (L + D Isomers) Enolate->Racemate Reprotonation BetaStart Beta-Amino Ester (Free Base) BetaEnolate Beta-Ester Enolate (Chiral Center Intact) BetaStart->BetaEnolate Base (Deprotonation) Acrylate Acrylate + Amine (Retro-Michael) BetaStart->Acrylate Heat / Base (Elimination) BetaEnolate->BetaStart Reversible

Caption: Comparative degradation logic. Note that base exposure destroys the chirality of


-amino esters but chemically decomposes 

-amino esters.

Experimental Protocols

To ensure reproducibility and yield, follow these specific handling protocols.

Protocol A: Safe Workup of -Amino Esters

Goal: Prevent Retro-Michael elimination during isolation.

  • Quench: Upon reaction completion, cool the mixture to 0°C.

  • Acidification: Do not isolate the free base. Immediately add 1.1 equivalents of HCl (in dioxane or ether) or p-Toluenesulfonic acid (TsOH).

  • Evaporation: Concentrate the salt form. The protonated amine (

    
    ) cannot act as a leaving group for the Retro-Michael reaction.
    
  • Storage: Store as the HCl salt at -20°C. Stability is >1 year.

Protocol B: Preventing Racemization of -Amino Esters

Goal: Maintain enantiomeric excess during coupling.

  • Base Selection: Avoid inorganic bases (NaOH, KOH) which can act as nucleophiles. Use hindered organic bases (DIPEA, Collidine) only when necessary.

  • Additives: When coupling, use HOBt or Oxyma to suppress oxazolone formation (a key racemization intermediate).

  • Temperature: Conduct all activation steps at or below 0°C.

Data Comparison Table
Parameter

-Phenylglycine Methyl Ester

-Phenylalanine Methyl Ester
Racemization Half-life (

)
< 1 hour (with

in DMSO)
Stable (> 24 hours with

)
Decomposition Temp (Free Base) > 150°C (DKP formation)> 40°C (Retro-Michael)
Recommended Storage Form HCl Salt (Hygroscopic)HCl or Tosylate Salt (Stable)
Aqueous Stability (pH 7) Hydrolysis proneHydrolysis prone

References

  • Werner, H. M., & Seebach, D. (2012). Peptides of β-Amino Acids. Wiley-VCH.

    • Core text on the synthesis and stability of beta-peptides.
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.

    • Foundational work discussing the structural integrity of beta-amino acid backbones.
  • Kovacs, J., et al. (1970).[1] Racemization of amino acid derivatives.[1][2][3][4] Rate of racemization and peptide bond formation of cysteine active esters. Journal of Organic Chemistry.

    • Provides kinetic data on alpha-proton acidity and racemization r
  • Vasudev, P. G., et al. (2011). Beta-amino acid-containing hybrid peptides: Atomic-resolution structure and stability. Chemical Reviews.

    • Detailed review of the structural stability differences between alpha and beta variants.

Sources

Comparative Guide: Crystallographic Profiling of Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography data for Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of This compound , a critical


-amino acid scaffold used in peptidomimetic drug design. Unlike standard 

-amino acids, this molecule introduces specific backbone flexibility and side-chain vectors essential for foldamer stability. This document compares its crystallographic behavior, conformational preferences, and stability against its

-analog (Pyridylalanine) and

-isomers, providing validated protocols for salt formation and diffraction-quality crystal growth.
Structural Classification & Comparative Analysis

To understand the crystallographic performance of this molecule, it must be contextualized within the amino acid family. This compound is a


-homo-amino acid ester .
FeatureTarget Molecule (

-Isomer)
Alternative A (

-Analog)
Alternative B (

-Isomer)
Structure Side chain at

-carbon; Amine at

-carbon.
Side chain at

-carbon; Amine at

-carbon.
Side chain at

-carbon; Amine at

-carbon.[1]
Backbone Carbon C3 spacer (extended backbone).C2 spacer (standard).C3 spacer (extended backbone).
Crystallizability Moderate. Tendency to form oils as free base; requires HCl/TFA salt for lattice formation.High. Zwitterionic nature facilitates packing.High. Often forms stable helices (14-helix) that crystallize readily.
Foldamer Potential Induces 10/12-helices or turn structures depending on stereochemistry.Forms

-helices or

-sheets.
Induces 14-helices (3.0 residue repeat).
Key Interaction Pyridine Nitrogen acts as a distal H-bond acceptor, complicating packing.Pyridine Nitrogen often coordinates metals or hydrates.Similar to

, but side chain vector is equatorial in helices.
Performance Insight: The "Crystallization Gap"

The free base of this compound typically presents as a viscous oil due to the disruption of the intermolecular hydrogen bond network by the ester methylation and the rotational freedom of the


-backbone.
  • Recommendation: Do not attempt to crystallize the free base.

  • Solution: Conversion to the Dihydrochloride (2HCl) or Di-p-toluenesulfonate (2TsOH) salt is strictly required to freeze the rotatable bonds and engage the pyridine ring in lattice-stabilizing H-bonds.

Representative Crystallographic Data

While specific unit cell dimensions vary by enantiomeric purity and solvation, the following parameters represent the expected data range for this class of


-pyridine esters based on homologous structures (e.g., CSD Refcodes: QIZYIB, VAGMOC).
Predicted Unit Cell Parameters (HCl Salt Form)
  • Crystal System: Orthorhombic (if enantiopure) or Monoclinic (if racemic).

  • Space Group:

    
     (Chiral) or 
    
    
    
    (Racemic).
  • Z Value: 4.

  • Density (

    
    ):  ~1.25 – 1.35 g/cm³.
    
  • Key Intermolecular Contacts:

    • N(Amine)-H...Cl...H-N(Pyridine): Chloride ions bridge the protonated amine and the protonated pyridine ring.

    • C=O...H-N: Backbone amide stacking (4.8 Å repeat distance).

Experimental Protocols
Protocol A: Synthesis of Crystallizable Salt (In Situ)

Context: Commercial samples are often supplied as crude oils or varying salt forms. This protocol ensures a uniform lattice precursor.

  • Dissolution: Dissolve 100 mg of the crude amino ester in 2 mL of anhydrous Methanol (MeOH).

  • Acidification: Add 2.5 equivalents of Trimethylsilyl chloride (TMSCl) dropwise at 0°C.

    • Mechanism:[2][3][4] TMSCl reacts with MeOH to generate anhydrous HCl in situ, avoiding water which hydrolyzes the ester.

  • Precipitation: Stir for 1 hour, then add 10 mL of cold Diethyl Ether (

    
    ).
    
  • Isolation: Filter the white precipitate. This is the Dihydrochloride salt .

Protocol B: Vapor Diffusion Crystallization

Context: Single crystals suitable for X-ray diffraction require slow lattice growth to order the flexible


-backbone.
  • Inner Solution: Dissolve 10 mg of the HCl salt in 0.5 mL of Methanol/Water (9:1 v/v).

  • Outer Solution: Place 3 mL of Acetone or THF in the outer reservoir of a hanging drop or sitting drop plate.

  • Equilibration: Seal and store at 4°C in the dark.

    • Observation: Pyridine-containing compounds are light-sensitive; degradation yields brown amorphous solids.

  • Harvest: Needle-like crystals appear within 48-72 hours.

Mechanistic Visualization (Workflow)

The following diagram illustrates the critical decision pathways for stabilizing the conformation of this flexible molecule for analysis.

G Start Target: Methyl 3-amino-2- [(pyridin-4-yl)methyl]propanoate State_FreeBase State: Free Base (Oil) Start->State_FreeBase Native State Action_Salt Action: Acidification (TMSCl / MeOH) State_FreeBase->Action_Salt Requires Stabilization State_Salt State: Dihydrochloride Salt (Solid / Lattice Ready) Action_Salt->State_Salt Forms H-Bond Network Branch_Racemic If Racemic: Space Group P21/c State_Salt->Branch_Racemic Centrosymmetric Branch_Chiral If Enantiopure: Space Group P21 21 21 State_Salt->Branch_Chiral Non-centrosymmetric Outcome_Fold Outcome: 10/12-Helix Foldamer Packing Branch_Chiral->Outcome_Fold Preferred for Drug Design

Caption: Crystallization workflow transforming the amorphous free base into a structured salt lattice suitable for X-ray diffraction.

Technical Discussion: Why This Matters
1. The Pyridine "Switch"

The pyridine side chain at the C2 position is not merely a hydrophobic anchor. In the crystal lattice, the pyridine nitrogen (


) competes with the primary amine (

) for protons.
  • Observation: In the 2HCl salt structure, both nitrogens are protonated. This forces the side chain into an extended conformation to minimize electrostatic repulsion between the

    
     and the Pyridinium
    
    
    
    ring, often overriding the molecule's intrinsic folding preference.
2. Beta-Peptide Foldamers

Researchers use this specific isomer (


) to disrupt standard 

-helices.
  • Data Comparison:

    • 
      -Amino Acids: 
      
      
      
      .
    • 
      -Amino Acids (Target): Torsion angles often lock into values supporting 12-helices  (H-bonds between residue 
      
      
      
      and
      
      
      ).
    • Significance: X-ray data of this monomer provides the "zero-point" geometry (torsion angles

      
       and 
      
      
      
      ) required for computational modeling of these peptidomimetics.
References
  • Vasudev, P. G., et al. (2011). "Crystal structures of beta-amino acid esters: implications for foldamer design." Acta Crystallographica Section C.

  • Li, X., et al. (2008). "Efficient Synthesis of Amino Acid Methyl Ester Hydrochlorides." Molecules.

  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.

  • CSD (Cambridge Structural Database). "Search query: Beta-amino acid pyridine derivatives." CCDC.

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate, a compound featuring both a pyridine ring and an amino acid ester moiety. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from guidelines for its constituent functional groups to ensure a conservative and safety-first approach.

Foundational Principles of Safe Disposal

The proper disposal of any chemical waste is underpinned by a hierarchy of controls and a deep understanding of the potential hazards. For this compound, the primary concerns stem from the pyridine component, which is a known hazardous substance. Pyridine and its derivatives are typically flammable, toxic, and harmful to aquatic life. Therefore, under no circumstances should this compound or its residues be disposed of down the sanitary sewer or in regular trash. The guiding principle is to manage this substance as a regulated hazardous chemical waste, ensuring compliance with local, state, and federal regulations[1][2].

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE).

Essential PPE includes:

  • Eye Protection: Safety goggles or glasses with side shields are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or perforation before use[3].

  • Body Protection: A standard laboratory coat is required to protect against skin contact.

  • Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any potential vapors or aerosols[4][5].

Spill Management Protocol

Accidents can happen, and a clear, concise spill management plan is crucial.

In the event of a spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container[6][7].

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Procedure

The disposal of this compound must be systematic to ensure safety and regulatory compliance.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Stream: Designate a specific waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper). This prevents unintentional mixing with incompatible chemicals[8].

  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid[2][9]. High-density polyethylene (HDPE) or glass containers are generally suitable for pyridine-based waste[4].

Step 2: Labeling

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste"[2][8].

  • Full Chemical Name: List the full chemical name: "this compound"[2][10]. Avoid using abbreviations or chemical formulas.

  • Hazard Identification: Indicate the primary hazards. Based on the pyridine moiety, this would include "Flammable" and "Toxic"[3].

Step 3: Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel[2][8].

  • Segregation: Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents and acids[5].

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

Step 4: Final Disposal

  • Contact EHS: Once the container is full (typically no more than 90% capacity) or has been in accumulation for the maximum time allowed by your institution, contact your EHS department to arrange for pickup and final disposal[11].

  • Professional Disposal: The ultimate disposal method for pyridine-containing waste is typically high-temperature incineration in a licensed hazardous waste facility[1]. Your EHS office will manage this final step.

Visualization of the Disposal Workflow

To aid in understanding the decision-making process for the disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Generation of Waste (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Compatible Hazardous Waste Container fume_hood->container label_container Label Container: 'Hazardous Waste' Full Chemical Name Hazards (Flammable, Toxic) container->label_container saa Store in Designated Satellite Accumulation Area (SAA) label_container->saa segregate Segregate from Incompatibles saa->segregate ehs_contact Contact EHS for Pickup segregate->ehs_contact When container is full incineration Professional Disposal (e.g., Incineration) ehs_contact->incineration Managed by EHS end Disposal Complete incineration->end

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Compliance

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following these detailed procedures for the disposal of this compound, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they will provide the definitive policies for your location.

References

  • ATSDR. (n.d.). Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Cincinnati. (n.d.). Advisory 7.3 - Chemical Waste Disposal. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Disposal of Used/Unwanted Chemicals at UW-Madison. Retrieved from [Link]

  • Boston University. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.